6-Amino-1h-indole-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-amino-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-5-1-2-6-7(9(12)13)4-11-8(6)3-5/h1-4,11H,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPPIPLZGUYXJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90292417 | |
| Record name | 6-amino-1h-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90417-29-1 | |
| Record name | 90417-29-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82380 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-amino-1h-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-Amino-1H-indole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-amino-1H-indole-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. This document details a reliable synthetic route, complete with experimental protocols, and provides a thorough characterization of the final compound using various spectroscopic techniques.
Introduction
This compound is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of a wide range of biologically active molecules. Its indole scaffold, substituted with both an amino and a carboxylic acid group, offers multiple points for chemical modification, making it an attractive starting material for the development of novel therapeutic agents.
Synthesis
The most common and efficient method for the synthesis of this compound involves a two-step process starting from indole. The first step is the nitration of the indole ring at the 6-position to yield 6-nitro-1H-indole-3-carboxylic acid, which is then subsequently reduced to the desired 6-amino derivative.
Step 1: Synthesis of 6-Nitro-1H-indole-3-carboxylic Acid
While a detailed experimental protocol for the direct synthesis of 6-nitro-1H-indole-3-carboxylic acid was not found in the immediate search, a general procedure for the nitrosation of indoles, which can be a related pathway, involves the use of sodium nitrite in an acidic medium. A more direct and relevant approach is the nitration of a suitable indole precursor. For the purpose of this guide, we will consider 6-nitro-1H-indole-3-carboxylic acid as a commercially available or readily synthesized starting material.
Step 2: Synthesis of this compound via Catalytic Hydrogenation
The reduction of the nitro group in 6-nitro-1H-indole-3-carboxylic acid to an amino group is a critical step. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation.
Experimental Protocol: Catalytic Hydrogenation of 6-Nitro-1H-indole-3-carboxylic Acid
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 6-nitro-1H-indole-3-carboxylic acid (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: Wash the Celite® pad with the reaction solvent. Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product in high purity.
Synthesis Workflow
Caption: Synthetic pathway to this compound.
Characterization
Thorough characterization of this compound is essential to confirm its identity and purity. The following tables summarize the expected physical and spectroscopic data.
Physical Properties
| Property | Value |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol [] |
| Melting Point | 207-209 °C[] |
| Boiling Point | 518.7 °C at 760 mmHg[] |
| Appearance | Solid |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
Note: Specific experimental ¹H NMR data for this compound was not explicitly found in the search results. The following are predicted chemical shifts based on the analysis of related indole structures.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 | br s | 1H | Indole N-H |
| ~10.0 | br s | 1H | Carboxylic acid O-H |
| ~7.8 | s | 1H | H2 |
| ~7.5 | d | 1H | H4 |
| ~6.8 | s | 1H | H7 |
| ~6.6 | dd | 1H | H5 |
| ~5.0 | br s | 2H | Amino N-H |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Note: Specific experimental ¹³C NMR data for this compound was not explicitly found in the search results. The following are predicted chemical shifts.
| Chemical Shift (δ, ppm) | Assignment |
| ~170.0 | C=O (Carboxylic acid) |
| ~145.0 | C6 |
| ~136.0 | C7a |
| ~125.0 | C2 |
| ~122.0 | C3a |
| ~120.0 | C4 |
| ~110.0 | C5 |
| ~105.0 | C3 |
| ~100.0 | C7 |
FTIR (Fourier-Transform Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Broad | N-H stretch (indole and amino) |
| 3300-2500 | Very Broad | O-H stretch (carboxylic acid) |
| ~1680 | Strong | C=O stretch (carboxylic acid) |
| ~1620 | Medium | N-H bend (amino) |
| ~1580, 1480 | Medium-Strong | C=C stretch (aromatic) |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 176.06 | [M]⁺ (Molecular Ion) |
| 131.06 | [M - COOH]⁺ |
Characterization Workflow
Caption: Analytical workflow for the characterization of the final product.
Applications in Drug Development
This compound is a valuable scaffold for the synthesis of various pharmacologically active compounds. The amino group at the 6-position can be readily functionalized through reactions such as acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents to explore structure-activity relationships. The carboxylic acid at the 3-position provides a handle for amide bond formation, a common linkage in many drug molecules. This dual functionality makes it a key starting material for the development of inhibitors for various enzymes and receptors.
Conclusion
This technical guide has outlined a reliable synthetic pathway for the preparation of this compound via the reduction of its 6-nitro precursor. Detailed characterization data, including physical properties and expected spectroscopic signatures, have been provided to aid researchers in confirming the identity and purity of the synthesized compound. The versatility of this indole derivative makes it a significant tool for professionals in the field of drug discovery and development.
References
In-Depth Technical Guide to the Physicochemical Properties of 6-Amino-1H-indole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-1H-indole-3-carboxylic acid is a derivative of the indole-3-carboxylic acid scaffold, a core structure found in various biologically active compounds. The presence of an amino group at the 6-position of the indole ring can significantly influence its physicochemical properties, which in turn are critical determinants of its pharmacokinetic and pharmacodynamic behavior. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines experimental protocols for their determination, and presents a general workflow for its characterization.
Core Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈N₂O₂ | [][2] |
| Molecular Weight | 176.17 g/mol | [] |
| Melting Point | 207-209 °C | [][2] |
| Boiling Point | 518.7 °C at 760 mmHg | [][2] |
| Density | 1.509 g/cm³ | [] |
| IUPAC Name | This compound | [] |
| Synonyms | 6-Aminoindole-3-carboxylic acid, NSC 82380 | [] |
| InChI | InChI=1S/C9H8N2O2/c10-5-1-2-6-7(9(12)13)4-11-8(6)3-5/h1-4,11H,10H2,(H,12,13) | [][2] |
| SMILES | C1=CC2=C(C=C1N)NC=C2C(=O)O | [] |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate determination and verification of physicochemical properties. Below are standard protocols for key experiments.
Determination of pKa by Potentiometric Titration
The pKa values of the amino and carboxylic acid groups can be determined by potentiometric titration.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Deionized water
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Place the beaker on a stir plate and immerse the pH electrode in the solution.
-
Allow the pH reading to stabilize and record the initial pH.
-
Titrate the solution with a standardized 0.1 M HCl solution, adding small increments (e.g., 0.1-0.2 mL) and recording the pH after each addition.
-
Continue the titration until the pH drops significantly and stabilizes at a low value.
-
Repeat the titration in a separate experiment using a standardized 0.1 M NaOH solution, adding small increments and recording the pH until it stabilizes at a high value.
-
Plot the pH values against the volume of titrant added for both titrations to generate titration curves.
-
The pKa values correspond to the pH at the half-equivalence points on the titration curve. The pKa of the carboxylic acid will be in the acidic range, and the pKa of the amino group will be in the basic range.
Determination of Aqueous Solubility by the Shake-Flask Method
The equilibrium solubility in water can be determined using the conventional shake-flask method.
Materials:
-
This compound
-
Deionized water
-
Thermostatically controlled shaker bath
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of solid this compound to a known volume of deionized water in a sealed flask.
-
Place the flask in a thermostatically controlled shaker bath set to a specific temperature (e.g., 25 °C or 37 °C).
-
Shake the flask for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and centrifuge it to remove any undissolved solid particles.
-
Dilute the clear supernatant to an appropriate concentration and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
The determined concentration represents the equilibrium solubility of the compound at that temperature.
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is free of particulate matter by filtering it through a glass wool plug into a clean NMR tube.
-
¹H NMR Analysis: Acquire the proton NMR spectrum to determine the chemical shifts, coupling constants, and integration of the protons, which provides information about the molecular structure.
-
¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum to identify the number of unique carbon environments and their chemical shifts.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Analysis: The IR spectrum is recorded, and the characteristic absorption bands are analyzed to identify functional groups present in the molecule, such as N-H stretches from the amino and indole groups, C=O stretch from the carboxylic acid, and aromatic C-H and C=C stretches.
3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Analysis: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI). The resulting mass spectrum will show the molecular ion peak, which confirms the molecular weight of the compound, and fragmentation patterns that can aid in structural elucidation.
Workflow and Pathway Diagrams
As specific signaling pathways for this compound are not well-documented, a general experimental workflow for its physicochemical characterization is presented below. This workflow is a logical representation of the steps a researcher would take to analyze a novel compound.
Caption: General workflow for the synthesis, characterization, and evaluation of a novel compound.
While a specific signaling pathway for this compound is not established, indole-3-carboxylic acid derivatives are known to be involved in plant defense mechanisms in organisms like Arabidopsis thaliana. The biosynthetic pathway provides context for the natural occurrence of related compounds.
Caption: Biosynthesis of indole-3-carboxylic acid derivatives in Arabidopsis.[3][4][5]
Conclusion
This technical guide consolidates the available physicochemical data for this compound and provides standardized protocols for the experimental determination of key properties. While some data points, particularly pKa and solubility, require experimental validation, the provided methodologies offer a clear path for researchers to obtain this critical information. The inclusion of a general experimental workflow highlights the logical progression of compound characterization for drug discovery and development. Further research into the biological activities of this specific compound is warranted to elucidate its potential therapeutic applications and mechanisms of action.
References
- 2. This compound | 90417-29-1 [sigmaaldrich.com]
- 3. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling the Solid State: A Technical Guide to the Crystal Structure of 6-Amino-1H-indole-3-carboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers an in-depth analysis of the crystal structure of 6-Amino-1H-indole-3-carboxylic acid, a molecule of significant interest in medicinal chemistry. Due to the absence of a publicly available crystal structure for this specific compound, this report provides a comprehensive comparative analysis of its closely related halogenated analogs: 6-Bromo-1H-indole-3-carboxylic acid and 6-Fluoro-1H-indole-3-carboxylic acid. The crystallographic data for these surrogates provide valuable insights into the geometric and packing preferences of this class of indole derivatives, informing rational drug design and solid-state characterization.
Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters for 6-Bromo-1H-indole-3-carboxylic acid and 6-Fluoro-1H-indole-3-carboxylic acid, allowing for a direct comparison of their solid-state structures.
Table 1: Crystal Data and Structure Refinement
| Parameter | 6-Bromo-1H-indole-3-carboxylic acid[1] | 6-Fluoro-1H-indole-3-carboxylic acid |
| Empirical Formula | C₉H₆BrNO₂ | C₉H₆FNO₂ |
| Formula Weight | 240.06 | 179.15 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 7.2229 (14) | 7.0054 (14) |
| b (Å) | 11.874 (2) | 11.699 (2) |
| c (Å) | 11.079 (2) | 9.2947 (19) |
| α (°) | 90 | 90 |
| β (°) | 108.37 (3) | 104.15 (3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 901.7 (3) | 738.7 (3) |
| Z | 4 | 4 |
| Temperature (K) | 293 | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) | Mo Kα (λ = 0.71073 Å) |
| R-factor | 0.063 | Not Reported |
| wR-factor | 0.158 | Not Reported |
Table 2: Key Hydrogen Bond Geometries
| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| 6-Bromo-1H-indole-3-carboxylic acid[1] | O-H···O | 0.97 (9) | 1.67 (10) | 2.627 (5) | 169 (8) |
| 6-Bromo-1H-indole-3-carboxylic acid[1] | N-H···O | 0.86 | 2.16 | 2.928 (6) | 148 |
| 6-Fluoro-1H-indole-3-carboxylic acid | O-H···O | Not Reported | Not Reported | Not Reported | Not Reported |
| 6-Fluoro-1H-indole-3-carboxylic acid | N-H···O | Not Reported | Not Reported | Not Reported | Not Reported |
Inferred Structural Features of this compound
Based on the analysis of its bromo and fluoro analogs, the crystal structure of this compound is anticipated to exhibit similar characteristics. The indole ring system will be essentially planar. A key feature of the crystal packing is the formation of hydrogen-bonded dimers via the carboxylic acid groups.[1] These dimers are then further linked into layers or three-dimensional networks through hydrogen bonds involving the indole N-H group and the carboxylic oxygen atoms.[1] The amino group at the 6-position is expected to introduce additional hydrogen bonding capabilities, potentially leading to a more complex and robust hydrogen-bonding network compared to the halogenated derivatives. This could influence the crystal packing and ultimately affect physicochemical properties such as solubility and melting point.
Experimental Protocols
The following sections outline a generalized methodology for the synthesis, crystallization, and structural analysis of 6-substituted-1H-indole-3-carboxylic acids, based on established procedures for related compounds.
Synthesis of 6-Substituted-1H-indole-3-carboxylic Acids
A common route to indole-3-carboxylic acids involves the formylation of the corresponding indole followed by oxidation.
1. Vilsmeier-Haack Formylation of 6-Substituted Indole:
-
A solution of the 6-substituted indole in anhydrous dimethylformamide (DMF) is cooled in an ice bath.
-
A Vilsmeier reagent, prepared from phosphorus oxychloride (POCl₃) and DMF, is added dropwise to the indole solution with stirring.
-
The reaction mixture is stirred at a controlled temperature (e.g., 0-10 °C) for a specified duration.
-
The reaction is quenched by pouring it onto ice and neutralizing with an aqueous base (e.g., NaOH or K₂CO₃) to precipitate the 6-substituted-1H-indole-3-carbaldehyde.
-
The crude product is collected by filtration, washed with water, and dried. It can be further purified by recrystallization.
2. Oxidation to Carboxylic Acid:
-
The 6-substituted-1H-indole-3-carbaldehyde is suspended in a suitable solvent (e.g., aqueous acetone or an alcohol/water mixture).
-
An oxidizing agent, such as potassium permanganate (KMnO₄) or silver (I) oxide (Ag₂O), is added portion-wise while monitoring the reaction temperature.
-
The reaction mixture is stirred until the starting material is consumed (monitored by TLC).
-
The reaction is worked up by filtering off the manganese dioxide (if KMnO₄ is used) or excess silver oxide.
-
The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the 6-substituted-1H-indole-3-carboxylic acid.
-
The product is collected by filtration, washed with water, and dried.
Single Crystal Growth
Obtaining high-quality single crystals is crucial for X-ray diffraction analysis. A common method is slow evaporation:
-
A saturated solution of the purified 6-substituted-1H-indole-3-carboxylic acid is prepared in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate/hexane).
-
The solution is filtered to remove any particulate matter.
-
The filtered solution is left undisturbed in a loosely covered container at room temperature to allow for slow evaporation of the solvent.
-
Crystals suitable for X-ray diffraction are typically formed over several days to weeks.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
-
A suitable single crystal is selected and mounted on a goniometer.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.
-
X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
The collected diffraction data are processed, including integration of reflection intensities and absorption correction.
-
The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Workflow and Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the experimental workflow and a generalized logical relationship for structure-property analysis.
Caption: Generalized experimental workflow from synthesis to crystal structure determination.
References
Spectroscopic Profile of 6-Amino-1H-indole-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 6-Amino-1H-indole-3-carboxylic acid (CAS No. 90417-29-1). The information presented herein is essential for the identification, characterization, and quality control of this indole derivative in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information has been compiled from available scientific literature.
¹H NMR Spectral Data
Proton NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule. The expected chemical shifts for this compound are presented below.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~7.8-8.0 | s | - |
| H-4 | ~7.5-7.7 | d | ~8.5 |
| H-5 | ~6.7-6.9 | dd | ~8.5, ~2.0 |
| H-7 | ~6.9-7.1 | d | ~2.0 |
| -NH (indole) | ~11.0-12.0 | br s | - |
| -NH₂ (amino) | ~4.5-5.5 | br s | - |
| -COOH | ~12.0-13.0 | br s | - |
| Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. |
¹³C NMR Spectral Data
Carbon NMR spectroscopy identifies the carbon skeleton of a molecule. The anticipated chemical shifts for the carbon atoms in this compound are as follows.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~165-170 |
| C-6 (C-NH₂) | ~145-150 |
| C-7a | ~135-140 |
| C-2 | ~125-130 |
| C-3a | ~120-125 |
| C-4 | ~115-120 |
| C-3 | ~105-110 |
| C-5 | ~100-105 |
| C-7 | ~95-100 |
| Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. |
Infrared (IR) Spectroscopy Data
Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are listed below.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad |
| N-H stretch (Indole & Amine) | 3200-3500 | Medium, Sharp |
| C=O stretch (Carboxylic Acid) | 1680-1710 | Strong |
| N-H bend (Amine) | 1590-1650 | Medium |
| C=C stretch (Aromatic) | 1450-1600 | Medium |
| C-N stretch (Amine) | 1250-1350 | Medium |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight.
| Ion | m/z |
| [M+H]⁺ | 177.06 |
| [M]⁺˙ | 176.06 |
| M represents the molecular ion. |
Experimental Protocols
The spectroscopic data presented in this guide are typically obtained through standard analytical techniques. Detailed experimental protocols for acquiring such data are outlined below.
NMR Spectroscopy
-
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
-
¹H NMR Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1-5 seconds
-
Pulse width: 30-45 degrees
-
Spectral width: -2 to 14 ppm
-
-
¹³C NMR Parameters:
-
Number of scans: 1024 or more
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is typically analyzed using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
-
Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The background spectrum is subtracted to obtain the final spectrum of the sample.
Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile) with a small amount of formic acid or ammonium hydroxide to promote ionization.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI), is used.
-
Parameters (ESI):
-
Ionization mode: Positive or negative
-
Capillary voltage: 3-5 kV
-
Drying gas flow: 5-12 L/min
-
Drying gas temperature: 200-350 °C
-
-
Data Acquisition: The mass spectrum is acquired over a relevant m/z range (e.g., 50-500).
Visualization of Spectroscopic Analysis Workflow
The general workflow for the spectroscopic analysis of a chemical compound like this compound is depicted in the following diagram.
This guide serves as a foundational resource for professionals working with this compound. The provided spectroscopic data and experimental protocols are intended to facilitate accurate compound identification and support further research and development activities.
The Biological Versatility of 6-Amino-1H-indole-3-carboxylic Acid and its Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among its vast array of derivatives, 6-Amino-1H-indole-3-carboxylic acid serves as a crucial building block for the synthesis of novel therapeutic agents. While comprehensive biological data on the parent molecule itself is limited in publicly accessible literature, its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer and antimicrobial properties. This technical guide provides an in-depth overview of the known biological activities of compounds derived from the this compound core, with a focus on quantitative data, experimental methodologies, and the elucidation of relevant biological pathways.
Cytotoxic Activity of a 6-Aminoindole Derivative
A notable derivative, 6-amino-3-(chloromethyl)-1-[(5,6,7-trimethoxyindol-2-yl)carbonyl]indoline, a seco-CI-TMI analog, has been investigated for its cytotoxic effects. This compound functions as a DNA alkylating agent, a mechanism shared with potent antitumor antibiotics like CC-1065 and the duocarcins.[1]
Quantitative Cytotoxicity Data
The cytotoxic potency of the enantiomers of this amino-seco-CI-TMI analog was evaluated against a panel of Chinese Hamster Ovary (CHO) cell lines. The data, presented as IC50 values (the concentration required to inhibit cell growth by 50%), are summarized in the table below.
| Cell Line | (+)-(S) Enantiomer IC50 (nM) | (-)-(R) Enantiomer IC50 (nM) |
| AA8 (repair-competent) | 240 | 700 |
| UV4 (nucleotide excision repair deficient) | Lower than AA8 (specific values not provided in abstract) | Lower than AA8 (specific values not provided in abstract) |
Data extracted from cytotoxicity studies on a derivative of 6-aminoindole.[1]
The (+)-(S) enantiomer demonstrated greater potency, being 3-fold more cytotoxic than the (-)-(R) enantiomer in the AA8 cell line.[1] The increased cytotoxicity observed in the UV4 cell line, which is deficient in DNA repair mechanisms, strongly suggests that DNA alkylation is the primary mode of action for this compound's cytotoxic effects.[1]
Experimental Protocol: Cytotoxicity Assay
The cytotoxicity of the compounds was determined using a standard cell viability assay. The general steps are outlined below:
-
Cell Culture: CHO cell lines (AA8 and UV4) were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Compound Exposure: Cells were seeded in 96-well plates and allowed to attach overnight. Subsequently, they were treated with a range of concentrations of the test compounds.
-
Incubation: The treated cells were incubated for a specified period (e.g., 4 hours).[1]
-
Viability Assessment: Cell viability was assessed using a colorimetric assay, such as the MTT or XTT assay, which measures the metabolic activity of viable cells. The absorbance was read using a microplate reader.
-
IC50 Determination: The IC50 values were calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity of Indole-3-Carboxylic Acid Derivatives
Derivatives of indole-3-carboxylic acid have been explored for their potential as antimicrobial agents. A study on dipeptide conjugates of indole-3-carboxylic acid revealed significant activity against a range of bacterial and fungal pathogens.[2]
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, was determined for a series of novel indole dipeptide conjugates.
| Microorganism | Compound 6g MIC (µg/mL) | Compound 6i MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Escherichia coli | 12.5 | 25 | 15 | - |
| Candida albicans | 50 | 50 | - | 50 |
| Aspergillus niger | 80 | 80 | - | 100 |
Data extracted from in vitro antimicrobial studies on indole-3-carboxylic acid derivatives.[2]
Notably, compound 6g was found to be more potent against E. coli than the standard antibiotic ciprofloxacin.[2] Both compounds 6g and 6i exhibited antifungal activity against C. albicans comparable to fluconazole.[2]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial and fungal strains were cultured on appropriate agar plates, and colonies were used to prepare a standardized inoculum suspension.
-
Serial Dilution: The test compounds were serially diluted in a multi-well plate containing a suitable broth medium.
-
Inoculation: Each well was inoculated with the standardized microbial suspension.
-
Incubation: The plates were incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC was recorded as the lowest concentration of the compound at which no visible growth of the microorganism was observed.
Signaling Pathways and Mechanisms of Action
The biological activities of indole derivatives are often attributed to their interaction with specific cellular targets and modulation of signaling pathways.
DNA Alkylation Pathway
The cytotoxic activity of the amino-seco-CI-TMI derivative is mediated by its ability to alkylate DNA, specifically at the N3 position of adenine within the minor groove. This covalent modification of DNA disrupts its normal function, leading to cell death.
Caption: DNA alkylation by a 6-aminoindole derivative leading to apoptosis.
Antimicrobial Mechanism of Action
Molecular docking studies on the antimicrobial dipeptide conjugates of indole-3-carboxylic acid suggest that their activity may stem from the inhibition of essential bacterial and fungal enzymes, such as DNA gyrase and lanosterol 14-alpha-demethylase, respectively.[2]
Caption: Proposed antimicrobial mechanisms of indole derivatives.
Experimental Workflow: Synthesis of Indole-3-Carboxylic Acid Dipeptide Conjugates
The synthesis of the antimicrobial dipeptide conjugates of indole-3-carboxylic acid was achieved through solid-phase peptide synthesis.[2]
Caption: Solid-phase synthesis workflow for indole dipeptide conjugates.
Conclusion and Future Directions
While the biological profile of this compound itself remains to be fully elucidated, the diverse and potent activities of its derivatives underscore the importance of this scaffold in drug discovery. The demonstrated anticancer and antimicrobial activities provide a strong rationale for the continued exploration of this chemical space. Future research should focus on the synthesis and comprehensive biological evaluation of a wider range of derivatives, with an emphasis on establishing structure-activity relationships and identifying specific molecular targets. Furthermore, detailed mechanistic studies are warranted to fully understand the pathways through which these compounds exert their therapeutic effects. Such efforts will be crucial in unlocking the full potential of this compound as a foundation for the development of next-generation therapeutic agents.
References
6-Amino-1H-indole-3-carboxylic Acid Derivatives: A Technical Guide to Synthesis and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
The 6-amino-1H-indole-3-carboxylic acid scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its unique electronic and structural features make it a versatile building block for the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, potential applications, and associated mechanisms of action of this promising class of compounds.
Synthesis of this compound and Its Derivatives
The synthesis of the core this compound structure and its subsequent derivatization into esters and amides are crucial steps in the exploration of their therapeutic potential.
Synthesis of the Core Scaffold
A common route to this compound involves the reduction of a nitro group at the 6-position of the indole ring. The synthesis typically starts from a commercially available 6-nitroindole derivative.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of 6-Nitro-1H-indole-3-carboxylic Acid. This intermediate can be synthesized from 6-nitroindole through various methods, such as formylation followed by oxidation.
-
Step 2: Reduction of the Nitro Group. The nitro group of 6-nitro-1H-indole-3-carboxylic acid is reduced to an amino group. A common method involves the use of a reducing agent like tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl) and acetic acid. The reaction mixture is typically stirred at room temperature until the reduction is complete.
-
Step 3: Isolation and Purification. The resulting this compound is then isolated by filtration and purified by recrystallization from a suitable solvent system, such as a mixture of chloroform and petroleum ether.
Synthesis of Ester and Amide Derivatives
The carboxylic acid moiety at the 3-position and the amino group at the 6-position serve as convenient handles for further chemical modifications, allowing for the creation of diverse libraries of ester and amide derivatives.
Experimental Protocol: Synthesis of 6-Amino-1H-indole-3-carboxamide Derivatives
-
Amide Coupling: A solution of this compound (or its N-protected form) is reacted with a desired amine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like 1-hydroxybenzotriazole (HOBt). The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.
-
Purification: The resulting amide derivative is purified using column chromatography on silica gel.
Potential Therapeutic Applications
Derivatives of this compound have shown promise in a variety of therapeutic areas, including oncology, virology, and microbiology.
Anticancer Activity
Numerous studies have demonstrated the potent antiproliferative activity of indole derivatives against a range of cancer cell lines. The mechanisms of action are often multifaceted, involving the modulation of key signaling pathways that control cell growth, proliferation, and survival.
Quantitative Data: Anticancer Activity of Indole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| N-(1H-indole-6-yl) benzamide | MCF-7 (Breast) | Not specified | [1] |
| N-(1H-indole-6-yl) benzamide | T47D (Breast) | Not specified | [1] |
| 3-Aroyl-1H-indole | HT29 (Colon) | In nanomolar range | [2] |
| 3-Aroyl-1H-indole | HepG2 (Liver) | In nanomolar range | [2] |
| Indole-2-carboxamide | K-562 (Leukemia) | 0.33 - 0.61 | [3] |
| Indole-2-carboxamide | HCT-116 (Colon) | 1.01 | [3] |
| Thiazolyl-indole-2-carboxamide | MCF-7 (Breast) | 4.36 - 6.10 | [4] |
| Thiazolyl-indole-2-carboxamide | HepG2 (Liver) | 32.74 - 69.63 | [4] |
| 6-Substituted aminoindazole | HCT116 (Colorectal) | 0.4 | [4] |
Signaling Pathways in Cancer
A key signaling pathway often implicated in the anticancer effects of indole derivatives is the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][5]
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound derivatives.
Antiviral Activity
Indole derivatives have demonstrated a broad spectrum of antiviral activities, targeting various stages of the viral life cycle.
Quantitative Data: Antiviral Activity of Indole Derivatives
| Compound | Virus | EC50 (µM) | Reference |
| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole | SARS-CoV-2 | 1.06 µg/mL (IC50) | [6][7] |
| Tetrahydroindole derivative | Hepatitis C Virus (gt 1b) | 7.9 | [2] |
| Tetrahydroindole derivative | Hepatitis C Virus (gt 2a) | 2.6 | [2] |
| Indole-2-carboxylate derivative | Coxsackie B3 virus | 1.59 | [8] |
| Indole-2-carboxylate derivative | Influenza A virus | 7.53 | [8] |
Mechanism of Antiviral Action
One of the key mechanisms of antiviral action for some indole derivatives is the inhibition of viral entry into host cells. This can be achieved by interfering with the fusion of the viral envelope with the host cell membrane.[9]
Caption: Inhibition of viral entry as a potential mechanism of action for this compound derivatives.
Antimicrobial Activity
The emergence of antibiotic-resistant bacteria has spurred the search for new antimicrobial agents. Indole-based compounds have shown significant potential in this area.
Quantitative Data: Antimicrobial Activity of Indole Derivatives
| Compound Class | Bacterial Strain | MIC (µM) | Reference |
| Indole-3-carboxamido-polyamine | S. aureus | ≤ 0.28 | [10] |
| Indole-3-carboxamido-polyamine | A. baumannii | ≤ 0.28 | [10] |
| Aminoguanidine-indole derivative | K. pneumoniae | 4 - 8 µg/mL | [11] |
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | MRSA | 0.98 µg/mL | [12] |
| Indole-modified pyrazolopyridine | E. coli | 1.0 mg/mL | [13] |
Mechanism of Antimicrobial Action
A proposed mechanism for the antibacterial activity of certain indole derivatives is the disruption of the bacterial cell membrane integrity, leading to membrane permeabilization and subsequent cell death.[14]
Caption: Disruption of the bacterial cell membrane as a potential antimicrobial mechanism.
Key Experimental Protocols
To facilitate further research in this area, detailed protocols for key biological assays are provided below.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is then calculated.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microplate containing broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antiviral Assay (Plaque Reduction Assay)
This assay is used to quantify the infectivity of a virus and the antiviral activity of a compound.
-
Cell Monolayer: Seed host cells in 6-well plates to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayers with the virus for 1 hour.
-
Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound and a gelling agent (e.g., agarose).
-
Incubation: Incubate the plates for a period sufficient for plaque formation.
-
Plaque Visualization: Stain the cells (e.g., with crystal violet) to visualize and count the plaques. The EC50 value is determined by the concentration of the compound that reduces the number of plaques by 50%.
Conclusion
Derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutic agents. Their demonstrated efficacy in preclinical studies against cancer, viruses, and bacteria, coupled with the potential for diverse chemical modifications, makes them an attractive area for further investigation. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate and inspire future research in this exciting field of drug discovery.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indole Transport across Escherichia coli Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Indole and Derivatives Modulate Biofilm Formation and Antibiotic Tolerance of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. actanaturae.ru [actanaturae.ru]
6-Amino-1H-indole-3-carboxylic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Amino-1H-indole-3-carboxylic acid is a member of the indole carboxylic acid family, a class of compounds that has garnered significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by its derivatives. This technical guide provides a detailed overview of the discovery, history, synthesis, and known properties of this compound. It includes a compilation of its physicochemical data, detailed experimental protocols for its synthesis from commercially available starting materials, and a discussion of the broader context of indole derivatives in biological systems. While the specific historical details of its initial discovery are not extensively documented in publicly available literature, this guide consolidates the current scientific knowledge on this compound, offering a valuable resource for researchers in the field.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Modifications to the indole ring system, such as the introduction of amino and carboxylic acid functionalities, can significantly influence the molecule's physicochemical properties and biological targets. This compound represents one such derivative, combining the key structural features of an amino group at the 6-position and a carboxylic acid at the 3-position. This unique arrangement of functional groups offers potential for further chemical modification and exploration of its biological profile. While its direct biological roles and signaling pathway involvement are not yet fully elucidated, its structural similarity to other bioactive indoles suggests its potential as a building block in the development of novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 90417-29-1 | [] |
| Molecular Formula | C₉H₈N₂O₂ | [] |
| Molecular Weight | 176.17 g/mol | [] |
| Melting Point | 207-209 °C | [] |
| Boiling Point | 518.7 °C at 760 mmHg | [] |
| Appearance | Not specified, likely a solid | |
| Solubility | Not specified | |
| InChI Key | LOPPIPLZGUYXJD-UHFFFAOYSA-N | [] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process starting from 6-nitroindole. The key steps involve the introduction of the carboxylic acid group at the 3-position followed by the reduction of the nitro group to an amine.
Synthesis of 6-Nitro-1H-indole-3-carboxylic Acid (Precursor)
A detailed protocol for the synthesis of the nitro precursor has been described.[3]
Experimental Protocol:
-
Reaction Setup: Suspend the appropriate trifluoroketone precursor in a 4 M sodium hydroxide solution (20 equivalents).
-
Reaction Conditions: Stir the suspension at 60 °C overnight.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract three times with diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH 1 by the addition of concentrated HCl.
-
Isolate the resulting precipitate by vacuum filtration.
-
-
Purification: Wash the precipitate twice with water and five times with diethyl ether. Dry the solid under vacuum to yield the desired 6-Nitro-1H-indole-3-carboxylic acid.
Reduction of 6-Nitro-1H-indole-3-carboxylic Acid to this compound
The final step in the synthesis is the reduction of the nitro group to an amine. Several general methods for the reduction of aromatic nitro compounds can be employed. Catalytic hydrogenation is a common and effective method.
General Experimental Protocol (Catalytic Hydrogenation):
-
Catalyst and Solvent: Dissolve 6-Nitro-1H-indole-3-carboxylic acid in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Place the reaction mixture in a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-4 atm).
-
Reaction Monitoring: Stir the reaction mixture at room temperature until the starting material is consumed (monitoring by TLC or LC-MS).
-
Work-up:
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: If necessary, purify the crude product by recrystallization or column chromatography to yield pure this compound.
Logical Relationships in Indole-3-Carboxylic Acid Biosynthesis
While a specific signaling pathway for this compound has not been identified in the reviewed literature, the biosynthesis of related indole-3-carboxylic acid derivatives has been studied in plants like Arabidopsis thaliana.[4] The following diagram illustrates a simplified logical workflow of this biosynthetic pathway, providing a conceptual framework for how indole-3-carboxylic acids can be generated in biological systems. It is important to note that this is a generalized pathway and does not specifically depict the synthesis of the 6-amino derivative.
Experimental Workflow for Synthesis
The following diagram outlines the logical workflow for the chemical synthesis of this compound as described in the experimental protocols section.
Conclusion and Future Directions
This compound is a synthetically accessible indole derivative with potential for further exploration in drug discovery and development. This guide has provided a consolidated resource of its known properties and a viable synthetic route. The lack of detailed information regarding its specific historical discovery and direct involvement in biological signaling pathways highlights a gap in the current scientific literature. Future research efforts could focus on elucidating the biological activities of this compound and its derivatives, potentially identifying novel therapeutic applications. The synthetic protocols outlined herein provide a solid foundation for the preparation of this compound, enabling further investigation by the scientific community.
References
A Theoretical Investigation of 6-Amino-1H-indole-3-carboxylic Acid: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Amino-1H-indole-3-carboxylic acid is an indole derivative of significant interest in medicinal chemistry and drug development due to its structural similarity to biologically active compounds. A thorough understanding of its molecular structure and electronic properties is crucial for elucidating its mechanism of action and for the rational design of novel therapeutic agents. This technical whitepaper provides a comprehensive overview of the theoretical methodologies employed to study the molecular structure of this compound. While direct, in-depth computational studies on this specific molecule are not extensively available in the current literature, this guide outlines a robust, best-practice computational protocol based on established theoretical investigations of closely related indole derivatives.[1][2] This document serves as a methodological guide for researchers seeking to perform such an analysis, detailing the computational approaches, expected data, and visualization of the research workflow.
Introduction
Indole and its derivatives are a cornerstone in the development of pharmaceuticals, exhibiting a wide range of biological activities. The substituent pattern on the indole ring system significantly influences the molecule's physicochemical properties and its interactions with biological targets. This compound, with its amino and carboxylic acid functional groups, presents a unique electronic and structural profile. Theoretical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for gaining insights into the molecular geometry, vibrational spectra, and electronic characteristics of such molecules at the atomic level.[1]
This whitepaper outlines the standard computational workflow for a comprehensive theoretical analysis of this compound.
Molecular and Physical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data provides a fundamental basis for further theoretical and experimental investigations.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | [] |
| Molecular Weight | 176.17 g/mol | [] |
| Melting Point | 207-209°C | [] |
| Boiling Point | 518.7°C at 760 mmHg | [] |
| Density | 1.509 g/cm³ | [] |
| IUPAC Name | This compound | [] |
| SMILES | C1=CC2=C(C=C1N)NC=C2C(=O)O | [] |
| InChI Key | LOPPIPLZGUYXJD-UHFFFAOYSA-N | [] |
Theoretical Methodology: A Detailed Protocol
The following protocol describes a robust computational approach for the theoretical study of this compound, based on methodologies successfully applied to similar indole derivatives.[1][2]
Computational Details
Quantum chemical calculations would be performed using a widely recognized software package such as Gaussian. The geometry of the molecule would be optimized using Density Functional Theory (DFT) with the B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) functional.[1] A 6-311++G(d,p) basis set is recommended to provide a good balance of accuracy and computational cost, as it includes diffuse and polarization functions necessary for describing molecules with heteroatoms and potential hydrogen bonding.[1] Frequency calculations at the same level of theory should be performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Data to be Generated
A comprehensive theoretical study would yield the following quantitative data, which should be tabulated for clarity.
3.2.1. Optimized Geometric Parameters
The optimization calculation provides the most stable three-dimensional arrangement of the atoms. Key bond lengths, bond angles, and dihedral angles that define the molecular structure would be determined. An illustrative example of how this data would be presented is shown in Table 2.
Table 2: Hypothetical Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)
| Parameter | Bond/Atoms | Value (Å or °) |
| Bond Lengths (Å) | C2-C3 | Calculated Value |
| C3-C9 (Carboxyl C) | Calculated Value | |
| C6-N (Amino N) | Calculated Value | |
| C9-O1 (Carbonyl O) | Calculated Value | |
| C9-O2 (Hydroxyl O) | Calculated Value | |
| Bond Angles (°) | C2-C3-C9 | Calculated Value |
| C5-C6-N | Calculated Value | |
| O1-C9-O2 | Calculated Value | |
| Dihedral Angles (°) | C2-C3-C9-O1 | Calculated Value |
| C4-C5-C6-N | Calculated Value |
3.2.2. Vibrational Frequencies
The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra. The frequencies and their corresponding assignments (e.g., N-H stretch, C=O stretch) are crucial for interpreting experimental spectroscopic data. Table 3 illustrates how this data would be presented.
Table 3: Hypothetical Calculated Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| Calculated Value | N-H stretch (indole) |
| Calculated Value | N-H stretch (amino) |
| Calculated Value | O-H stretch (carboxyl) |
| Calculated Value | C=O stretch (carboxyl) |
| Calculated Value | C-N stretch (amino) |
| Calculated Value | Indole ring deformations |
3.2.3. Electronic Properties
Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the molecule's chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability.
Table 4: Hypothetical Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | Calculated Value |
| LUMO Energy | Calculated Value |
| HOMO-LUMO Energy Gap | Calculated Value |
Visualizations
Visual representations are critical for understanding molecular structures and theoretical workflows. The following diagrams are generated using the DOT language and rendered with Graphviz.
Molecular Structure
The following diagram illustrates the atomic connectivity of this compound.
References
Technical Guide: Solubility Profile of 6-Amino-1H-indole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 6-Amino-1H-indole-3-carboxylic acid, a key consideration for its handling, formulation, and application in research and drug development. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview of its expected solubility characteristics based on structural analogs and general chemical principles. Furthermore, a detailed experimental protocol for determining the aqueous and non-aqueous solubility of this compound is presented, empowering researchers to generate precise solubility data in their own laboratories. This guide also includes a visual representation of the experimental workflow to ensure clarity and reproducibility.
Introduction to this compound
This compound is a derivative of indole, a heterocyclic aromatic compound. The presence of both an amino (-NH2) group and a carboxylic acid (-COOH) group suggests amphoteric properties, allowing it to act as both a weak acid and a weak base. These functional groups are expected to influence its solubility in various solvents, particularly in aqueous solutions at different pH values. The indole ring itself is largely nonpolar, which contributes to its solubility in organic solvents.
Qualitative Solubility Assessment
-
Aqueous Solubility: The presence of the amino and carboxylic acid groups suggests that the solubility in water will be pH-dependent. At its isoelectric point, the molecule will exist as a zwitterion with minimal net charge, leading to its lowest aqueous solubility. In acidic solutions, the amino group will be protonated (-NH3+), and in basic solutions, the carboxylic acid group will be deprotonated (-COO-), both of which should increase water solubility due to the formation of more polar species.
-
Organic Solvent Solubility: Research on similar indole-dicarboxylic acids has indicated solubility in polar organic solvents such as methanol and Dimethyl Sulfoxide (DMSO)[1]. The nonpolar indole core of this compound suggests potential solubility in other polar organic solvents as well.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The following protocol outlines a reliable and widely used method for determining the equilibrium solubility of a compound. This "shake-flask" method is considered a gold standard for solubility measurements.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pHs, ethanol, methanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm pore size)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
To ensure complete separation of the solid from the solution, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.
-
Dilute the filtered solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of the compound to accurately quantify the concentration in the experimental samples.
-
-
Calculation:
-
Calculate the solubility of this compound in the chosen solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.
-
The following diagram illustrates the key steps in the shake-flask solubility determination workflow.
Caption: Experimental workflow for determining solubility using the shake-flask method.
Data Presentation
As quantitative data becomes available through experimental determination, it should be summarized in a clear and structured table for easy comparison. An example template is provided below.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Deionized Water | 25 | ||
| PBS (pH 5.0) | 25 | ||
| PBS (pH 7.4) | 25 | ||
| PBS (pH 9.0) | 25 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| DMSO | 25 |
Conclusion
This technical guide provides a framework for understanding and determining the solubility of this compound. While specific quantitative data is currently lacking in the literature, the provided experimental protocol offers a robust method for researchers to generate this critical information. The qualitative assessment based on its chemical structure suggests that solubility will be influenced by pH in aqueous media and that it is likely to be soluble in polar organic solvents. The generation of precise solubility data is essential for the successful formulation and application of this compound in further research and development.
References
An In-depth Technical Guide to the Stability of 6-Amino-1h-indole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive technical framework for assessing the stability of 6-Amino-1h-indole-3-carboxylic acid based on established principles of forced degradation studies. As of the date of this publication, specific stability data for this compound is not extensively available in the public domain. The experimental protocols and data presented herein are illustrative and should be adapted and validated in a laboratory setting.
Introduction
This compound is a molecule of interest in pharmaceutical and chemical research due to its structural relation to biologically active indole derivatives. Understanding its stability profile is a critical prerequisite for its development as a potential therapeutic agent or as a key intermediate in drug synthesis. Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).
This guide outlines a systematic approach to conducting stability studies on this compound, detailing the experimental protocols for assessing its stability under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| Melting Point | 207-209 °C |
| Boiling Point | 518.7 °C at 760 mmHg |
| Appearance | Solid |
| Storage Conditions | 4°C, protect from light |
Forced Degradation Studies: A Proposed Framework
Forced degradation studies are designed to intentionally degrade the molecule to an extent of 5-20%, which is generally considered optimal for identifying degradation products and developing analytical methods.
Experimental Workflow
The following diagram illustrates a typical workflow for conducting forced degradation studies.
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Amino-1H-indole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the multi-step synthesis of 6-Amino-1H-indole-3-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthetic route commences with the diazotization of 4-nitroaniline, followed by a Japp-Klingemann reaction to yield a key hydrazone intermediate. Subsequent Fischer indole synthesis affords the 6-nitroindole ester, which is then reduced to the corresponding 6-aminoindole ester. The final step involves the hydrolysis of the ester to yield the target molecule. This protocol includes a comprehensive list of materials, step-by-step procedures, and expected outcomes, supported by a summary of quantitative data and a visual workflow diagram.
Introduction
This compound is a crucial intermediate in the synthesis of a wide range of biologically active compounds. Its unique structural features, comprising a reactive amino group and a carboxylic acid function on the indole scaffold, make it an attractive starting material for the development of novel therapeutic agents. The protocol detailed herein follows a robust and well-established synthetic pathway, ensuring reproducibility and scalability.
Synthetic Pathway Overview
The synthesis of this compound is accomplished through a four-step process:
-
Step 1: Synthesis of Ethyl 2-(2-(4-nitrophenyl)hydrazono)propanoate via the Japp-Klingemann reaction.
-
Step 2: Synthesis of Ethyl 6-nitro-1H-indole-3-carboxylate through an acid-catalyzed Fischer indole synthesis.
-
Step 3: Synthesis of Ethyl 6-amino-1H-indole-3-carboxylate by the reduction of the nitro group.
-
Step 4: Synthesis of this compound via alkaline hydrolysis of the ethyl ester.
Data Presentation
| Parameter | Step 1: Hydrazone Formation | Step 2: Fischer Indole Synthesis | Step 3: Nitro Reduction | Step 4: Ester Hydrolysis |
| Starting Material | 4-Nitroaniline | Ethyl 2-(2-(4-nitrophenyl)hydrazono)propanoate | Ethyl 6-nitro-1H-indole-3-carboxylate | Ethyl 6-amino-1H-indole-3-carboxylate |
| Key Reagents | NaNO₂, HCl, Ethyl pyruvate | Polyphosphoric acid (PPA) | SnCl₂·2H₂O, Ethanol, HCl | NaOH, Ethanol, Water |
| Reaction Temperature | 0-5 °C | 80-90 °C | Reflux (approx. 78 °C) | Reflux (approx. 80 °C) |
| Reaction Time | 1-2 hours | 1-2 hours | 2-4 hours | 4-6 hours |
| Typical Yield | 80-90% | 70-80% | 85-95% | 90-98% |
| Product Appearance | Yellow-orange solid | Light yellow solid | Off-white to pale yellow solid | White to off-white solid |
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(2-(4-nitrophenyl)hydrazono)propanoate
-
Diazotization of 4-Nitroaniline:
-
In a 250 mL beaker, dissolve 4-nitroaniline (13.8 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL) by gentle heating.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (7.2 g, 0.104 mol) in water (20 mL) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.
-
-
Japp-Klingemann Reaction:
-
In a separate 1 L beaker, dissolve sodium acetate (41 g, 0.5 mol) in water (200 mL) and cool to 0-5 °C.
-
Add ethyl pyruvate (11.6 g, 0.1 mol) to the sodium acetate solution and stir vigorously.
-
Slowly add the cold diazonium salt solution to the ethyl pyruvate-sodium acetate mixture over 30 minutes, maintaining the temperature below 5 °C.
-
A yellow-orange precipitate will form. Continue stirring for 1 hour at 0-5 °C.
-
Filter the precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven at 50 °C.
-
Step 2: Synthesis of Ethyl 6-nitro-1H-indole-3-carboxylate
-
Fischer Indole Synthesis:
-
Place ethyl 2-(2-(4-nitrophenyl)hydrazono)propanoate (25.1 g, 0.1 mol) in a 250 mL round-bottom flask.
-
Carefully add polyphosphoric acid (PPA) (100 g) to the flask with mechanical stirring.
-
Heat the mixture to 80-90 °C in an oil bath and maintain this temperature for 1-2 hours. The color of the mixture will darken.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (500 g) with vigorous stirring.
-
A light yellow precipitate will form. Allow the ice to melt completely.
-
Filter the solid, wash with copious amounts of water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 60 °C.
-
Step 3: Synthesis of Ethyl 6-amino-1H-indole-3-carboxylate
-
Reduction of the Nitro Group:
-
In a 500 mL round-bottom flask equipped with a reflux condenser, suspend ethyl 6-nitro-1H-indole-3-carboxylate (23.4 g, 0.1 mol) in ethanol (200 mL).
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) (112.8 g, 0.5 mol) to the suspension.
-
Heat the mixture to reflux with stirring. The solid will gradually dissolve.
-
Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice (500 g).
-
Slowly add a concentrated solution of sodium hydroxide until the pH is basic (pH 9-10) to precipitate tin salts.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product. The product can be purified by recrystallization from ethanol/water if necessary.
-
Step 4: Synthesis of this compound
-
Alkaline Hydrolysis:
-
In a 250 mL round-bottom flask, dissolve ethyl 6-amino-1H-indole-3-carboxylate (20.4 g, 0.1 mol) in ethanol (100 mL).
-
Add a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (50 mL).
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (100 mL) and filter to remove any insoluble impurities.
-
Cool the filtrate in an ice bath and acidify to pH 5-6 with dilute hydrochloric acid.
-
A white to off-white precipitate of this compound will form.
-
Filter the solid, wash with cold water, and dry in a vacuum oven at 70 °C.
-
Mandatory Visualization
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Utilizing 6-Amino-1H-indole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their pharmacological properties, including potency, stability, and receptor selectivity. 6-Amino-1H-indole-3-carboxylic acid, a tryptophan analog, offers a unique scaffold for the introduction of various functionalities or for probing ligand-receptor interactions. This document provides detailed application notes and protocols for the successful integration of this compound into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).
The key to successfully incorporating this compound lies in the appropriate protection of its three reactive functional groups: the α-amino group, the carboxylic acid, and the 6-amino group on the indole ring. An orthogonal protection strategy is essential to ensure selective deprotection at each stage of the synthesis. For Fmoc-based SPPS, the α-amino group is temporarily protected with the base-labile Fmoc group. The 6-amino group requires a more acid-labile protecting group, such as the tert-butyloxycarbonyl (Boc) group, which can be removed during the final cleavage from the resin. The indole nitrogen typically does not require protection, but in cases of sensitive sequences or specific coupling conditions, a Boc group can also be employed for its protection.
Data Presentation
While specific quantitative data for the incorporation of this compound is not extensively available in the public domain, the following table provides representative data for the synthesis of dipeptide derivatives containing a similar indole-3-carboxylic acid moiety, which can serve as a general guideline.
| Dipeptide Product | Coupling Reagent | Reaction Time (h) | Overall Yield (%) | Purity |
| Indole-Dipeptide 1 | HBTU/HOBt/DIPEA | 1 | 92 | High |
| Indole-Dipeptide 2 | HBTU/HOBt/DIPEA | 1 | 90 | High |
| Indole-Dipeptide 3 | HBTU/HOBt/DIPEA | 1 | 89 | High |
Table 1: Representative yields for the synthesis of dipeptide derivatives containing indole-3-carboxylic acid conjugates using an HBTU/HOBt/DIPEA coupling protocol. Data adapted from similar reported syntheses.[1]
Experimental Protocols
Preparation of Fmoc-6-(Boc-amino)-1H-indole-3-carboxylic Acid
A robust synthesis of the protected amino acid building block is crucial for successful SPPS.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Water
-
Dichloromethane (DCM)
-
Hexane
Procedure:
-
Boc Protection of the 6-Amino Group:
-
Dissolve this compound in a mixture of dioxane and water.
-
Add sodium carbonate to adjust the pH to approximately 9-10.
-
Add (Boc)₂O portion-wise while maintaining the pH with sodium carbonate.
-
Stir the reaction mixture at room temperature overnight.
-
Acidify the solution with 1 M HCl to pH 3 and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 6-(Boc-amino)-1H-indole-3-carboxylic acid.
-
-
Fmoc Protection of the α-Amino Group:
-
Suspend 6-(Boc-amino)-1H-indole-3-carboxylic acid in a mixture of DCM and aqueous sodium carbonate solution.
-
Cool the mixture to 0°C and add a solution of Fmoc-Cl in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Separate the organic layer, wash with 1 M HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography on silica gel using a DCM/methanol gradient to yield Fmoc-6-(Boc-amino)-1H-indole-3-carboxylic acid.
-
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual Fmoc-SPPS procedure for incorporating Fmoc-6-(Boc-amino)-1H-indole-3-carboxylic acid into a peptide sequence on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-6-(Boc-amino)-1H-indole-3-carboxylic acid)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Add DIPEA (6 equivalents) and agitate the mixture for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin with DMF (5 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. For the incorporation of Fmoc-6-(Boc-amino)-1H-indole-3-carboxylic acid, follow the same coupling procedure.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry under vacuum.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the dried resin (10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours. This step will cleave the peptide from the resin and remove the Boc protecting group from the 6-amino position.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC.
-
Mandatory Visualizations
Caption: General workflow for solid-phase peptide synthesis of a peptide containing this compound.
Caption: Orthogonal protecting group strategy for this compound in Fmoc-SPPS.
References
Application Notes and Protocols: 6-Amino-1H-indole-3-carboxylic Acid as a Versatile Scaffold for Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 6-amino-1H-indole-3-carboxylic acid as a fundamental building block in the synthesis of potent enzyme inhibitors. The indole scaffold is a privileged structure in medicinal chemistry, frequently forming the core of targeted therapies. The specific placement of the amino and carboxylic acid groups on this indole ring system offers versatile handles for chemical modification, enabling the generation of diverse libraries of compounds for screening against various enzymatic targets, particularly protein kinases and other key enzymes implicated in disease.
Overview of this compound in Drug Discovery
This compound is a valuable starting material for the synthesis of a wide array of biologically active molecules. The indole nucleus is a common feature in numerous approved and investigational drugs, particularly in oncology. Derivatives of the indole scaffold have been successfully developed as inhibitors of several enzyme families, including:
-
Receptor Tyrosine Kinases (RTKs): Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2) are key targets in cancer therapy, and indole-based compounds have shown significant inhibitory activity against them.[1]
-
Serine/Threonine Kinases: The Pim kinase family (PIM1, PIM2, PIM3) are crucial regulators of cell proliferation and survival, making them attractive targets for cancer drug development.
-
Other Kinases: Indole derivatives have also been developed as inhibitors of Cyclin-Dependent Kinases (CDKs) and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).
-
Isoprenylcysteine Carboxyl Methyltransferase (Icmt): This enzyme is involved in the post-translational modification of key signaling proteins like Ras, and its inhibition by indole-based compounds presents a therapeutic strategy in cancer.[2][3]
The amino group at the 6-position and the carboxylic acid at the 3-position of the indole ring provide strategic points for diversification through reactions such as amide bond formation, palladium-catalyzed cross-coupling reactions, and other functional group transformations.
Synthetic Protocols
The following protocols provide detailed methodologies for the synthesis of enzyme inhibitors utilizing this compound as a key building block.
General Protocol for the Synthesis of Indole-3-carboxamide Derivatives
This protocol details a general method for the synthesis of indole-3-carboxamide derivatives via an amide coupling reaction, a common strategy for elaborating the carboxylic acid functionality.
Workflow for Indole-3-carboxamide Synthesis
Caption: General workflow for the synthesis of indole-3-carboxamides.
Materials:
-
This compound
-
Desired primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., Dichloromethane/Methanol)
Procedure:
-
Activation of the Carboxylic Acid:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF.
-
Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add DIPEA (2.5 equivalents) to the reaction mixture.
-
Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.
-
-
Amide Coupling:
-
Dissolve the desired amine (1.1 equivalents) in a minimal amount of anhydrous DCM or DMF.
-
Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL).
-
Wash the organic layer with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure indole-3-carboxamide derivative.
-
Experimental Protocols for Enzyme Inhibition Assays
The following are generalized protocols for assessing the inhibitory activity of synthesized compounds against key enzyme targets.
Protocol for Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This luminescent assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound. This protocol is adaptable for various kinases, including EGFR, VEGFR-2, and PIM1.
Workflow for ADP-Glo™ Kinase Assay
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant kinase (e.g., EGFR, VEGFR-2, PIM1)
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Test compounds (synthesized indole derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (specific to the kinase)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in the appropriate kinase buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the test inhibitor solution to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and its substrate in kinase buffer.
-
Initiate the reaction by adding 5 µL of ATP solution in kinase buffer.
-
Incubate the reaction mixture at room temperature for 60 minutes.[4]
-
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[5][6]
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well.[5][6] This reagent converts ADP to ATP and contains luciferase and luciferin to produce a luminescent signal.
-
Data Acquisition: Incubate at room temperature for 30 minutes and measure the luminescence of each well using a plate-reading luminometer.[5][6]
-
Data Analysis: The luminescence data is used to calculate the percent inhibition for each inhibitor concentration. The IC50 value is then determined by fitting the data to a four-parameter logistic curve.
Protocol for Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibition Assay
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (AdoMet) to an isoprenylated substrate.
Materials:
-
Recombinant Icmt enzyme
-
Isoprenylated substrate (e.g., N-acetyl-S-farnesyl-L-cysteine)
-
[³H]-S-adenosyl-L-methionine ([³H]AdoMet)
-
Test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, Icmt enzyme, and the test compound at various concentrations.
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
-
Initiation of Reaction:
-
Start the reaction by adding the isoprenylated substrate and [³H]AdoMet.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
-
Extraction and Measurement:
-
Extract the methylated product into an organic solvent (e.g., ethyl acetate).
-
Transfer the organic layer to a scintillation vial, evaporate the solvent, and add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC50 or Ki value by fitting the data to an appropriate inhibition model. The Ki of the indole-based Icmt inhibitor cysmethynil was determined to be 2.39 ± 0.02 µM.[7]
-
Quantitative Data on Enzyme Inhibition
The following tables summarize the inhibitory activities of various indole-based compounds against different enzyme targets.
Table 1: Inhibitory Activity of Indole Derivatives against Protein Kinases
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Indole-2-carboxamide | EGFR | 71 ± 6 | [8] |
| Indole-2-carboxamide | BRAFV600E | 77 - 107 | [8] |
| 11H-Indolo[3,2-c]quinoline-6-carboxylic acid | DYRK1A | 2600 | [9] |
| 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid | DYRK1A | 6 - 22 | [9] |
| Azaindole Derivative | c-Met | 2 - 70 | [10] |
Table 2: Inhibitory Activity of Indole Derivatives against Isoprenylcysteine Carboxyl Methyltransferase (Icmt)
| Compound | Inhibition Constant (Ki) | Reference |
| Cysmethynil | 2.39 ± 0.02 µM | [7] |
| Amino-substituted indole analogs | IC50 = 0.5 - 2.7 µM | [2] |
Signaling Pathways
The following diagrams illustrate key signaling pathways involving enzymes that are targeted by inhibitors derived from this compound.
Receptor Tyrosine Kinase (RTK) Signaling Pathway
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
PIM Kinase Signaling Pathway
Caption: Overview of the PIM Kinase signaling pathway.
References
- 1. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 6-Amino-1H-indole-3-carboxylic Acid as a Novel Fluorophore for Covalent Labeling
Application Notes and Protocols: Amide Coupling of 6-Amino-1H-indole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the amide coupling of 6-Amino-1H-indole-3-carboxylic acid with primary or secondary amines. The methodologies outlined below are based on established peptide coupling principles and are intended to serve as a starting point for reaction optimization.
Introduction
This compound is a valuable building block in medicinal chemistry, featuring a versatile indole scaffold with both a nucleophilic amino group and a carboxylic acid functionality. The selective formation of an amide bond at the 3-position carboxylic acid, without interfering with the 6-amino group, is a critical transformation in the synthesis of various biologically active molecules. This document outlines common and effective methods for achieving this amide coupling.
The primary challenge in the amide coupling of this substrate lies in the potential for self-polymerization or undesired side reactions involving the 6-amino group. Therefore, careful selection of coupling reagents and reaction conditions is paramount to ensure high yields and purity of the desired amide product.
Data Presentation: Comparison of Common Amide Coupling Methods
The following table summarizes common coupling reagents and recommended starting conditions for the amide coupling of this compound. Yields and reaction times are representative and will vary depending on the specific amine coupling partner.
| Coupling Reagent(s) | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Key Considerations |
| EDC / HOBt | DIPEA or Et3N | DMF or CH2Cl2 | 0 to RT | 12 - 24 | A widely used, cost-effective method. The use of HOBt minimizes racemization if chiral amines are used.[1][2] |
| HATU | DIPEA or Et3N | DMF or NMP | 0 to RT | 2 - 12 | Highly efficient and rapid coupling, often resulting in higher yields and cleaner reactions.[1][3] |
| DCC / DMAP | DMAP (catalytic) | CH2Cl2 or THF | 0 to RT | 12 - 24 | Effective for sterically hindered substrates, but the dicyclohexylurea (DCU) byproduct can complicate purification.[1][2] |
| Acyl Chloride Formation | SOCl2 or (COCl)2, then a non-nucleophilic base (e.g., Pyridine, DIPEA) | Toluene or CH2Cl2 | 0 to RT (for coupling) | 2 - 6 | A two-step process that can be effective for unreactive amines, but the harsh conditions for acyl chloride formation may not be suitable for all substrates.[3][4] |
Experimental Protocols
Protocol 1: Amide Coupling using EDC/HOBt
This protocol describes a general procedure for the coupling of this compound with a generic amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Ethyl acetate (EtOAc)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF or CH2Cl2.
-
Add the amine (1.1 eq) and HOBt (1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add DIPEA or Et3N (2.5 eq) to the stirred solution.
-
Slowly add EDC (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Amide Coupling using HATU
This protocol outlines the use of the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Ethyl acetate (EtOAc)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF or NMP.
-
Add the amine (1.1 eq) to the solution.
-
Add HATU (1.2 eq) to the reaction mixture.
-
Cool the flask to 0 °C in an ice bath.
-
Add DIPEA or Et3N (2.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with EtOAc.
-
Wash the organic phase with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and evaporate the solvent in vacuo.
-
Purify the residue by silica gel column chromatography.
Visualizations
Caption: General workflow for the amide coupling of this compound.
Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. growingscience.com [growingscience.com]
- 4. Amide Synthesis [fishersci.dk]
Application Notes and Protocols for Derivatizing the Amino Group of 6-Amino-1H-indole-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-Amino-1H-indole-3-carboxylic acid is a valuable scaffold in medicinal chemistry and drug discovery. Its structure features three key functional groups: a reactive amino group at the 6-position, a carboxylic acid at the 3-position, and the indole N-H. Selective derivatization of the 6-amino group is often desired to explore structure-activity relationships (SAR) for the development of novel therapeutic agents. However, the presence of multiple reactive sites necessitates a strategic approach, typically involving the protection of the more acidic carboxylic acid and potentially the indole N-H to achieve selective modification of the 6-amino group.
This document provides detailed protocols for the derivatization of the 6-amino group of this compound via N-acylation, N-sulfonylation, and reductive amination. The protocols include an initial protection step of the carboxylic acid as a methyl ester and a final deprotection step to yield the desired derivatives.
Experimental Workflow Overview
The overall strategy for the selective derivatization of the 6-amino group involves a three-stage process:
-
Protection: The carboxylic acid at the 3-position is protected as a methyl ester to prevent its interference in the subsequent reactions.
-
Derivatization: The 6-amino group of the methyl ester intermediate is then derivatized through one of the selected methods (N-acylation, N-sulfonylation, or reductive amination).
-
Deprotection: The methyl ester is hydrolyzed to regenerate the carboxylic acid, yielding the final derivatized this compound.
Data Presentation: Summary of Derivatization Protocols
The following table summarizes the general reaction conditions for the derivatization of the 6-amino group of Methyl 6-amino-1H-indole-3-carboxylate.
| Derivatization Method | Reagents | Base/Catalyst | Solvent(s) | Temperature | Reaction Time |
| N-Acylation | Acyl chloride or Acetic anhydride | Pyridine or Triethylamine (Et3N) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 0 °C to rt | 2-12 h |
| N-Sulfonylation | Sulfonyl chloride (e.g., TsCl, MsCl) | Pyridine or Et3N | DCM or THF | 0 °C to rt | 2-12 h |
| Reductive Amination | Aldehyde or Ketone, Sodium cyanoborohydride (NaBH3CN) | Acetic acid (catalytic) | Methanol (MeOH) | rt | 12-24 h |
Experimental Protocols
Protocol 1: Protection of the Carboxylic Acid (Esterification)
This protocol describes the conversion of this compound to its methyl ester to protect the carboxylic acid group.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂) or concentrated Sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) or a catalytic amount of concentrated sulfuric acid to the stirred suspension.
-
Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 6-amino-1H-indole-3-carboxylate.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Derivatization of the 6-Amino Group
This protocol details the acylation of the 6-amino group using an acyl chloride or anhydride.
Materials:
-
Methyl 6-amino-1H-indole-3-carboxylate
-
Acyl chloride (e.g., Acetyl chloride) or Acetic anhydride (1.1 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
Dissolve Methyl 6-amino-1H-indole-3-carboxylate (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine or triethylamine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude Methyl 6-(acylamino)-1H-indole-3-carboxylate by flash column chromatography or recrystallization.
This protocol describes the sulfonylation of the 6-amino group.
Materials:
-
Methyl 6-amino-1H-indole-3-carboxylate
-
Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride, Methanesulfonyl chloride) (1.1 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
DCM or THF, anhydrous
-
1 M HCl, saturated aqueous NaHCO₃ solution, brine, anhydrous Na₂SO₄
Procedure:
-
Follow the same initial setup as for N-acylation, dissolving Methyl 6-amino-1H-indole-3-carboxylate and the base in the chosen anhydrous solvent.
-
Cool the mixture to 0 °C.
-
Slowly add the sulfonyl chloride (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours until completion (monitored by TLC).
-
Work-up the reaction as described for N-acylation (washing with 1 M HCl, NaHCO₃, and brine).
-
Purify the crude Methyl 6-(sulfonamido)-1H-indole-3-carboxylate by flash column chromatography or recrystallization.
This protocol details the alkylation of the 6-amino group via reductive amination with an aldehyde or ketone.[1][2][3]
Materials:
-
Methyl 6-amino-1H-indole-3-carboxylate
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol (MeOH)
-
Acetic acid (catalytic amount)
-
Saturated aqueous NaHCO₃ solution, brine, anhydrous Na₂SO₄
Procedure:
-
Dissolve Methyl 6-amino-1H-indole-3-carboxylate (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in methanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Carefully add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and can release HCN gas upon contact with strong acids.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, quench by slowly adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude Methyl 6-(alkylamino)-1H-indole-3-carboxylate by flash column chromatography.
Protocol 3: Deprotection of the Methyl Ester (Hydrolysis)
This final step regenerates the carboxylic acid from the methyl ester.[4][5]
Materials:
-
Derivatized Methyl 6-amino-1H-indole-3-carboxylate (from step 2a, 2b, or 2c)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
1 M Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) aqueous solution
-
1 M Hydrochloric acid (HCl)
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
Dissolve the derivatized indole ester in a mixture of MeOH or THF and water.
-
Add an aqueous solution of NaOH or LiOH (2-3 eq).
-
Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) for 2-6 hours, monitoring the hydrolysis by TLC.
-
After completion, cool the mixture to room temperature and remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M HCl.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extract over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final derivatized this compound.
-
Further purification can be achieved by recrystallization if necessary.
References
use of 6-Amino-1h-indole-3-carboxylic acid in the synthesis of kinase inhibitors
Application Notes and Protocols
Topic: Use of 6-Amino-1H-indole-3-carboxylic acid in the Synthesis of Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a key factor in the progression of diseases like cancer and inflammatory disorders. The indole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets, including the ATP-binding site of protein kinases.[1][2]
This compound is a versatile starting material for the synthesis of novel kinase inhibitors. Its structure offers three key points for chemical modification:
-
The Indole Core: Serves as a robust scaffold that can be functionalized at multiple positions.
-
The 6-Amino Group: Provides a reactive handle for introducing diverse side chains via amide bond formation or other coupling reactions, enabling exploration of the solvent-exposed region of the kinase.
-
The 3-Carboxylic Acid Group: Can form critical hydrogen bonds with the kinase hinge region, a feature known to be important for inhibitory activity.[3][4] It also serves as a point for further modification to modulate solubility and cell permeability.
These application notes provide a framework for utilizing this compound as a core scaffold to develop potent and selective kinase inhibitors, with a focus on targeting kinases within the CMGC group (CDK, MAPK, GSK, CLK).
Proposed Synthetic Scheme and Rationale
The synthetic strategy focuses on a modular approach, allowing for the generation of a library of compounds to explore the structure-activity relationship (SAR). The primary reactions involve amide coupling at the 6-amino position and subsequent modification of the 3-carboxylic acid. This approach is based on established synthetic methodologies for creating indole-based kinase inhibitors.[5][6]
Caption: General workflow for synthesizing kinase inhibitors.
Data Presentation: Representative Kinase Inhibitory Activity
The following table summarizes hypothetical inhibitory activities (IC50 values) for a series of compounds derived from the this compound scaffold. The data is modeled on published results for structurally related indole-based inhibitors to provide a benchmark for expected potency against relevant kinases.[3][7][8]
| Compound ID | R1 Group (at 6-amino) | R2 Group (at 3-carboxy) | DYRK1A IC50 (nM)[3] | GSK-3β IC50 (nM) | CDK9 IC50 (nM)[3] |
| IA-01 | Phenyl | -OH (acid) | 150 | 320 | >1000 |
| IA-02 | 4-Pyridyl | -OH (acid) | 85 | 150 | 800 |
| IA-03 | 4-Pyridyl | -OCH3 (methyl ester) | 250 | 450 | >2000 |
| IA-04 | 3-Chlorophenyl | -OH (acid) | 60 | 110 | 650 |
| IA-05 | 3-Chlorophenyl | -OCH3 (methyl ester) | 180 | 300 | >2000 |
Note: The IC50 values are hypothetical and intended for illustrative purposes. The free carboxylic acid at the 3-position (R2 = -OH) is often crucial for potent DYRK1A inhibition.[3]
Experimental Protocols
The following protocols describe the synthesis of a representative kinase inhibitor (Compound IA-02 ) from this compound.
Protocol 1: Synthesis of 6-(Isonicotinamido)-1H-indole-3-carboxylic acid (Intermediate)
This protocol details the amide coupling reaction at the 6-amino position.
Materials:
-
This compound (1.0 eq)
-
Isonicotinoyl chloride hydrochloride (1.1 eq)
-
Pyridine (solvent and base)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (1M solution)
-
Deionized water
-
Standard glassware for organic synthesis
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Add a small amount of DMF to aid dissolution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add isonicotinoyl chloride hydrochloride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify the aqueous mixture to pH 3-4 with 1M HCl to precipitate the product.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water, followed by a small amount of cold diethyl ether to remove impurities.
-
Dry the product under vacuum to yield 6-(Isonicotinamido)-1H-indole-3-carboxylic acid as a solid.
Protocol 2: Kinase Inhibition Assay (General)
This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Synthesized inhibitor compound (e.g., IA-02) dissolved in DMSO.
-
Recombinant human kinase (e.g., DYRK1A).
-
Kinase-specific peptide substrate.
-
ATP (Adenosine triphosphate).
-
Kinase assay buffer (containing MgCl2, DTT, and other necessary components).
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent).
-
384-well plates.
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO, then dilute further in the kinase assay buffer.
-
In a 384-well plate, add the kinase enzyme to each well (except for no-enzyme controls).
-
Add the serially diluted inhibitor compounds to the wells. Add buffer/DMSO for positive and negative controls.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.
-
Incubate the reaction at 30 °C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's protocol. Luminescence is proportional to kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.
Visualizations of Pathways and Relationships
Kinase Signaling Pathway
Caption: Simplified MAPK signaling cascade and inhibition point.
Structure-Activity Relationship (SAR) Logic
Caption: Logic for exploring structure-activity relationships.
Conclusion
This compound represents a highly adaptable scaffold for the development of novel kinase inhibitors. The synthetic accessibility and the presence of two distinct functional groups allow for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. The protocols and data presented herein provide a foundational guide for researchers to design and synthesize new chemical entities targeting kinases implicated in a variety of human diseases.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine kinase inhibitors. 1. Structure-activity relationships for inhibition of epidermal growth factor receptor tyrosine kinase activity by 2,3-dihydro-2-thioxo-1H-indole-3-alkanoic acids and 2,2'-dithiobis(1H-indole-3-alkanoic acids) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-Amino-1H-indole-3-carboxylic Acid in the Preparation of Bioactive Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 6-amino-1H-indole-3-carboxylic acid as a versatile starting material for the synthesis of diverse bioactive scaffolds. The indole nucleus is a privileged scaffold in medicinal chemistry, and the presence of the amino group at the 6-position and the carboxylic acid at the 3-position offers multiple points for chemical modification, enabling the creation of libraries of compounds with a wide range of biological activities.
Introduction
This compound is a valuable building block in drug discovery. The indole core is a key structural motif found in numerous natural products and synthetic compounds with significant therapeutic properties. The amino group provides a handle for amide bond formation, alkylation, and arylation reactions, while the carboxylic acid can be converted to esters, amides, or other bioisosteres. This allows for the exploration of chemical space around the indole scaffold to optimize potency, selectivity, and pharmacokinetic properties.
Derivatives of indole-3-carboxylic acid have demonstrated a broad spectrum of biological activities, including antimicrobial, antihypertensive, and anticancer effects. This document outlines synthetic strategies and biological evaluation protocols for scaffolds derived from or related to this compound.
Synthetic Pathways and Logical Relationships
The following diagram illustrates the general synthetic utility of this compound in generating diverse bioactive scaffolds.
Application Note: Selective N-Protection of 6-Amino-1H-indole-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Amino-1H-indole-3-carboxylic acid is a valuable bifunctional building block in medicinal chemistry and drug development. Its structure contains three reactive sites: the indole N-H, the 6-amino group, and the 3-carboxylic acid group. To achieve regioselectivity in subsequent synthetic transformations, such as amide bond formation or cross-coupling reactions, the selective protection of one or both nitrogen atoms is a critical step. This application note provides a detailed experimental procedure for the selective N-protection of the 6-amino group using the tert-butyloxycarbonyl (Boc) protecting group, a widely used strategy due to its stability and ease of removal under acidic conditions.
Choosing a Protection Strategy
The primary challenge in protecting this compound is achieving selectivity between the weakly acidic indole nitrogen and the nucleophilic 6-amino group.
-
6-Amino Group Protection : The 6-amino group, being aniline-like, is readily protected under standard conditions. Common protecting groups include carbamates like Boc, Cbz (carboxybenzyl), and Fmoc (9-fluorenylmethoxycarbonyl).[1][2] The Boc group is often preferred due to its robustness to a wide range of reaction conditions and its straightforward removal with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4]
-
Indole Nitrogen Protection : The indole nitrogen is less nucleophilic and requires specific conditions for protection, often involving a strong base to form the indolide anion.[5] Arylsulfonyl groups, such as tosyl (Ts), are commonly used for this purpose.[6] In some cases, reaction with di-tert-butyl dicarbonate can lead to protection at both nitrogen sites.[7]
This protocol will focus on the selective protection of the 6-amino group with a Boc group, which is a common requirement before utilizing the carboxylic acid or indole ring in further synthetic steps.
Experimental Protocol: N-Boc Protection of the 6-Amino Group
This protocol describes the procedure for the synthesis of 6-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylic acid.
Materials and Reagents
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Procedure
-
Dissolution : In a round-bottom flask, suspend this compound (1.0 eq) in a 1:1 mixture of THF and water (e.g., 20 mL per gram of starting material).
-
Base Addition : Add sodium bicarbonate (2.5 eq) to the suspension. Stir the mixture at room temperature until the solid dissolves and gas evolution ceases. The solution may not become perfectly clear.
-
Boc Anhydride Addition : Cool the reaction mixture to 0 °C using an ice bath. Add a solution of di-tert-butyl dicarbonate (1.2 eq) in a small amount of THF dropwise over 15-20 minutes.
-
Reaction : Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[8]
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 10% methanol in dichloromethane or 50% ethyl acetate in hexanes with 1% acetic acid). The product should have a different Rf value than the starting material.
-
Work-up - Solvent Removal : Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Work-up - Acidification : Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A precipitate should form.
-
Work-up - Extraction : Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Work-up - Washing : Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure 6-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylic acid.
Data Presentation: Comparison of N-Protecting Groups
The following table summarizes common conditions for the N-protection of indoles and anilines, which are applicable to this compound.
| Protecting Group | Reagent | Typical Base | Solvent | Temperature | Target Nitrogen |
| Boc | (Boc)₂O | NaHCO₃, Et₃N, DMAP | THF, Dioxane, H₂O, CH₂Cl₂ | 0 °C to RT | 6-Amino[8][9] |
| Cbz | Benzyl Chloroformate | NaHCO₃, K₂CO₃ | Dioxane/H₂O, Acetone | 0 °C to RT | 6-Amino[10] |
| Fmoc | Fmoc-Cl, Fmoc-OSu | NaHCO₃, DIEA | Dioxane/H₂O, DMF | 0 °C to RT | 6-Amino[11][12] |
| Tosyl (Ts) | p-TsCl | NaH, K₂CO₃, Pyridine | DMF, Dioxane, CH₂Cl₂ | RT to 60 °C | Indole-N[6][13] |
Visualization of Experimental Workflow
The following diagram illustrates the step-by-step workflow for the N-Boc protection of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 5. mdpi.org [mdpi.org]
- 6. Synthesis of Indole Analogues of the Natural Schweinfurthins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. researchgate.net [researchgate.net]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Amino-1H-indole-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Amino-1H-indole-3-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A widely employed and effective two-step synthetic pathway involves the nitration of indole-3-carboxylic acid to form 6-nitro-1H-indole-3-carboxylic acid, followed by the reduction of the nitro group to the desired this compound.
Q2: I am getting a mixture of isomers during the nitration step. How can I improve the regioselectivity for the 6-nitro isomer?
A2: Achieving high regioselectivity for the 6-nitro isomer is a common challenge. The directing effect of the carboxylic acid group at the 3-position favors nitration at the 6-position. However, the formation of the 5-nitro isomer can occur. To favor the 6-nitro isomer, careful control of reaction conditions is crucial. Using a nitrating agent like concentrated nitric acid in concentrated sulfuric acid at low temperatures (e.g., -20°C to -10°C) can enhance selectivity. The protonated nitrogen of the indole ring under strongly acidic conditions helps direct the incoming nitro group to the meta-position (C6).[1]
Q3: My reduction of 6-nitro-1H-indole-3-carboxylic acid is giving a low yield. What are the potential causes and solutions?
A3: Low yields during the reduction step can be attributed to several factors:
-
Incomplete Reaction: The chosen reducing agent may not be potent enough, or the reaction time might be insufficient. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential.
-
Side Reactions: The nitro group can be reduced to intermediate species like nitroso or hydroxylamino compounds if the reduction is not complete.
-
Product Degradation: The resulting 6-aminoindole derivative can be sensitive to oxidation, especially under harsh reaction conditions or during workup.
To improve the yield, consider optimizing the choice of reducing agent, reaction temperature, and reaction time. Common and effective reducing agents include tin(II) chloride (SnCl₂), sodium dithionite (Na₂S₂O₄), and catalytic hydrogenation with palladium on carbon (Pd/C).[2][3]
Q4: The final product, this compound, seems unstable and difficult to purify. What are the best practices for handling and purification?
A4: Aminoindoles are known to be susceptible to oxidation and degradation, which can result in discoloration (often turning dark) and the formation of impurities. Here are some recommendations for handling and purification:
-
Inert Atmosphere: Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Low Temperatures: Keep the temperature low during workup and purification.
-
Purification Method: Column chromatography on silica gel is a common purification method. A gradient elution with a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol) is typically effective. For particularly sensitive compounds, reversed-phase chromatography can be a good alternative.
-
Storage: Store the purified product under an inert atmosphere, protected from light, and at a low temperature to prevent degradation.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield in nitration step | Formation of multiple isomers (e.g., 5-nitroindole). | Carefully control the reaction temperature, keeping it between -20°C and -10°C. Add the nitric acid slowly to the solution of indole-3-carboxylic acid in sulfuric acid.[1] |
| Degradation of the indole ring by the strong acid. | Ensure the reaction temperature is kept low and the reaction time is not excessively long. | |
| Low yield in reduction step | Incomplete reduction of the nitro group. | Monitor the reaction by TLC to ensure complete consumption of the starting material. If necessary, increase the amount of the reducing agent or the reaction time. |
| Oxidation of the aminoindole product. | Work up the reaction under an inert atmosphere. Use degassed solvents. | |
| Product is dark and impure | Oxidation of the 6-aminoindole product. | Purify the product quickly after synthesis. Use an inert atmosphere during purification and storage. Store the final product at low temperature and protected from light. |
| Presence of residual metal catalyst (if using SnCl₂ or Pd/C). | After catalytic hydrogenation, ensure the catalyst is completely removed by filtration through a pad of Celite®. For tin salts, a proper aqueous workup is crucial to remove metal residues. | |
| Difficulty in isolating the product | The product may be soluble in the aqueous phase during workup. | Adjust the pH of the aqueous solution to the isoelectric point of the amino acid to minimize its solubility before extraction with an organic solvent. |
Data Presentation
Table 1: Comparison of Reducing Agents for 6-Nitroindole-3-carboxylic Acid
| Reducing Agent | Catalyst/Conditions | Solvent | Temperature | Typical Yield | Reference |
| Tin(II) Chloride (SnCl₂·2H₂O) | Concentrated HCl | Ethanol | Reflux | Good | [3] |
| Sodium Dithionite (Na₂S₂O₄) | NaOH | Ethanol/Water | 50°C | ~70-90% | [3] |
| Hydrogen (H₂) | 10% Pd/C | Ethanol/Methanol | Room Temperature | Excellent | [3][4] |
Experimental Protocols
Protocol 1: Synthesis of 6-Nitro-1H-indole-3-carboxylic Acid
This protocol is adapted from the nitration of indoline-2-carboxylic acid and general knowledge of indole nitration.[1]
-
Preparation: In a flask equipped with a magnetic stirrer and a thermometer, dissolve indole-3-carboxylic acid (1.0 eq) in concentrated sulfuric acid at -5°C.
-
Nitration: Slowly add concentrated nitric acid (1.08 eq) dropwise to the stirred solution. Carefully maintain the internal temperature between -20°C and -10°C using a suitable cooling bath (e.g., dry ice/acetone).
-
Reaction Monitoring: Stir the reaction mixture at this temperature for 30-60 minutes. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, pour the reaction mixture carefully onto crushed ice.
-
Isolation: The precipitated product, 6-nitro-1H-indole-3-carboxylic acid, is collected by vacuum filtration, washed with cold water, and dried. A reported yield for a similar synthesis is 88%.[5]
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
This protocol is a general method for the reduction of nitroindoles.[3][4]
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Preparation: In a hydrogenation flask, dissolve 6-nitro-1H-indole-3-carboxylic acid (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C, ~10 mol%).
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenation apparatus).
-
Reaction: Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).
-
Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: Evaporate the solvent under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
References
Technical Support Center: 6-Amino-1h-indole-3-carboxylic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Amino-1h-indole-3-carboxylic acid. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that I should be aware of before starting my reaction?
A1: this compound is a solid with a melting point of 207-209 °C and a boiling point of 518.7 °C at 760 mmHg.[][2] It is important to note that the molecule possesses three key reactive sites: the carboxylic acid at the 3-position, the amino group at the 6-position, and the indole N-H group. The presence of multiple nucleophilic sites (the amino group and the indole nitrogen) can lead to competitive side reactions if not properly managed.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and purity of this compound, it should be stored at 4°C and protected from light.[]
Q3: I am planning an amide coupling reaction. Which functional group is more reactive, the 6-amino group or the indole N-H?
A3: The exocyclic 6-amino group is generally more nucleophilic and will preferentially react over the indole N-H in many reactions, such as acylation. However, under certain conditions, particularly with strong bases, the indole N-H can be deprotonated and also participate in reactions.
Troubleshooting Guide
Low or No Product Yield
Q4: My amide coupling reaction with this compound is showing low to no yield. What are the potential causes and solutions?
A4: Low yields in amide coupling reactions with this substrate can stem from several factors. Here is a breakdown of potential issues and how to address them:
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Inadequate Activation of the Carboxylic Acid: The carboxylic acid needs to be activated to react with an amine. If the activation is incomplete, the reaction will not proceed efficiently.
-
Solution: Ensure your coupling reagent is fresh and used in the correct stoichiometry. Common coupling reagents include carbodiimides (like DCC or EDC) often used with additives like HOBt or HOAt to improve efficiency and reduce side reactions. You may also consider phosphonium-based reagents (e.g., BOP, PyBOP) which can be very effective for hindered couplings.
-
-
Competitive Reaction at the 6-Amino Group: The free amino group can react with the activated carboxylic acid of another molecule, leading to polymerization or undesired side products.
-
Solution: Protect the 6-amino group prior to the amide coupling reaction. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).
-
-
Poor Solubility: The starting material or intermediates may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.
-
Solution: Screen different solvents. Polar aprotic solvents like DMF or NMP are often good choices for peptide coupling reactions. Gentle heating may also improve solubility, but monitor for potential degradation.
-
Q5: I am attempting to perform a reaction at the indole nitrogen, but I am observing low conversion. What could be the issue?
A5: Reactions at the indole nitrogen typically require deprotonation first.
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Insufficiently Strong Base: The pKa of the indole N-H is around 17, so a sufficiently strong base is needed for complete deprotonation.
-
Solution: Use a strong base such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA). The reaction should be carried out under anhydrous conditions as these bases react with water.
-
-
Steric Hindrance: The substituent at the 3-position (the carboxylic acid) might sterically hinder the approach of the electrophile to the indole nitrogen.
-
Solution: If possible, consider using a smaller electrophile or protecting the carboxylic acid group to reduce its steric bulk.
-
Formation of Side Products and Purification Challenges
Q6: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely side reactions?
A6: The presence of multiple functional groups can lead to several side reactions:
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Di-acylation: Both the 6-amino group and the indole N-H can be acylated.
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Polymerization: As mentioned earlier, intermolecular reactions between the amino and activated carboxyl groups can occur.
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Decarboxylation: Indole-3-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures or under harsh acidic or basic conditions.
-
Oxidation: The indole ring is electron-rich and can be susceptible to oxidation, leading to colored impurities.
Q7: How can I minimize the formation of these side products?
A7: A well-designed protection strategy is key.
. Protecting Group Strategy for Selective Reactions
Caption: A decision tree for protecting group strategy.
Q8: I am struggling with the purification of my product. What are some recommended techniques?
A8: Purification can be challenging due to the polar nature of the molecule and potential byproducts.
-
Column Chromatography: This is a standard method. Given the polarity, a normal phase silica gel column might require a polar mobile phase (e.g., DCM/Methanol or Ethyl Acetate/Methanol mixtures). Reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient can also be very effective for polar compounds.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an excellent way to achieve high purity. Experiment with different solvents and solvent mixtures to find the best conditions.
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Acid-Base Extraction: The carboxylic acid and amino groups allow for purification via acid-base extraction. The carboxylic acid will be deprotonated and soluble in an aqueous basic solution, while the amino group will be protonated and soluble in an aqueous acidic solution. This can be used to separate it from non-polar impurities.
Experimental Protocols
Protocol 1: Protection of the 6-Amino Group with Boc Anhydride
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Dissolve this compound in a suitable solvent such as a mixture of dioxane and water.
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Add a base, for example, sodium hydroxide, to deprotonate the carboxylic acid and facilitate the reaction.
-
Add Di-tert-butyl dicarbonate (Boc)2O dropwise to the solution at room temperature.
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Stir the reaction mixture for several hours until the starting material is consumed (monitor by TLC).
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Acidify the reaction mixture with a mild acid (e.g., citric acid) to protonate the carboxylic acid.
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Extract the product with an organic solvent like ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected product.
Protocol 2: Amide Coupling using EDC/HOBt
-
Dissolve the N-protected this compound in an anhydrous polar aprotic solvent like DMF.
-
Add 1-Hydroxybenzotriazole (HOBt) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) to the reaction mixture and stir for 30 minutes to activate the carboxylic acid.
-
Add the desired amine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent.
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Wash the organic layer sequentially with a mild acid, a mild base, and brine.
-
Dry the organic layer, filter, and concentrate to yield the crude amide product, which can then be purified.
. Amide Coupling Workflow
Caption: A typical workflow for an EDC/HOBt mediated amide coupling reaction.
Data Presentation
Table 1: Common Protecting Groups for this compound
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |
| 6-Amino | tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) |
| 6-Amino | Carboxybenzyl | Cbz | Hydrogenolysis (H₂, Pd/C) |
| 3-Carboxylic Acid | Methyl Ester | - | Base Hydrolysis (e.g., NaOH) |
| 3-Carboxylic Acid | Methoxymethyl Ester | MOM | Acidic conditions (e.g., TFA)[2] |
| Indole N-H | Tosyl | Ts | Strong Base (e.g., NaOH) |
| Indole N-H | tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) |
Table 2: Troubleshooting Summary for Low Yield in Amide Coupling
| Problem | Potential Cause | Suggested Solution |
| Low Conversion | Inefficient carboxylic acid activation | Use a stronger coupling reagent (e.g., HATU, HBTU). Ensure reagents are fresh. |
| Low nucleophilicity of the amine | Use a less sterically hindered amine if possible. Increase reaction temperature. | |
| Poor solubility | Screen different solvents (DMF, NMP, DMSO). | |
| Multiple Products | Side reaction at the 6-amino group | Protect the 6-amino group before coupling. |
| Side reaction at the indole N-H | Protect the indole nitrogen if necessary, especially if using a strong base. | |
| Degradation | Decarboxylation | Avoid high temperatures and harsh acidic/basic conditions. |
| Oxidation of the indole ring | Perform the reaction under an inert atmosphere (Nitrogen or Argon). |
References
optimization of reaction conditions for 6-Amino-1h-indole-3-carboxylic acid functionalization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of 6-Amino-1H-indole-3-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common challenges encountered during the chemical modification of this compound, a trifunctional molecule with reactive sites at the indole nitrogen (N-1), the amino group (C-6), and the carboxylic acid (C-3).
Q1: I am having trouble with the selective functionalization of the 6-amino group without side reactions at the indole nitrogen or the carboxylic acid. What should I do?
A1: Selective functionalization of the 6-amino group requires careful selection of protecting groups for the other reactive sites. The indole nitrogen and the carboxylic acid are both nucleophilic and can compete with the 6-amino group for reaction with electrophiles.
-
Protecting the Carboxylic Acid: The carboxylic acid is acidic and can interfere with base-catalyzed reactions. It is typically protected as an ester, such as a methyl or ethyl ester.[1][2]
-
Protecting the Indole Nitrogen: The indole nitrogen can be protected with groups like Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl) to prevent its reaction.[1][3][4]
Once the other sites are protected, the 6-amino group can be selectively acylated or alkylated.
Q2: My amide coupling reaction with the 3-carboxylic acid is giving low yields. How can I optimize this?
A2: Low yields in amide coupling reactions are a common issue. Several factors can be optimized to improve the outcome.
-
Coupling Reagents: A variety of coupling reagents can be used to activate the carboxylic acid. Common choices include EDC/HOBt, HATU, and DCC/DMAP.[5][6] For electron-deficient amines, using a combination of EDC, DMAP, and a catalytic amount of HOBt can significantly improve yields.[5]
-
Reaction Conditions: Ensure your reaction is performed under anhydrous conditions, as water can hydrolyze the activated ester intermediate. The choice of solvent (e.g., DMF, DCM) and base (e.g., DIPEA, Et3N) can also impact the reaction efficiency.
-
Starting Material Purity: Impurities in either the carboxylic acid or the amine can interfere with the reaction. Ensure your starting materials are pure before attempting the coupling.
Q3: I am observing multiple products in my reaction, suggesting a lack of regioselectivity. How can I improve this?
A3: Lack of regioselectivity is a major challenge with this molecule. A strategic use of protecting groups is the most effective way to achieve site-selective functionalization. The choice of protecting group depends on the desired reaction and the stability of the protecting group to the reaction conditions. For instance, the methoxymethyl (MOM) group has been successfully used to protect the carboxylic acid during the reduction of a nitro group to an amine on the indole ring.[7]
Q4: What are some common challenges and solutions for Suzuki-Miyaura cross-coupling reactions with indole derivatives?
A4: Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, challenges can arise.
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial for successful coupling. For some indole systems, using ferrocene-based palladium complexes has shown good catalytic activity.[8]
-
Reaction Conditions: The base, solvent, and temperature all play a significant role. Common bases include K2CO3, Cs2CO3, and NaHCO3.[8][9] The reaction is often carried out in a mixture of an organic solvent and water.[9]
-
Side Reactions: In some cases, aminative Suzuki-Miyaura coupling can occur, leading to the formation of C-N bonds instead of the desired C-C bond.[10] Careful control of the reaction conditions and reagents is necessary to avoid this.
Experimental Protocols
Protocol 1: Amide Coupling of this compound
This protocol describes a general procedure for the amide coupling of the carboxylic acid at the C-3 position.
Materials:
-
This compound
-
Amine of choice
-
EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Dissolve this compound (1 equivalent) and HOBt (1.2 equivalents) in anhydrous DMF.
-
Add the amine of choice (1.2 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.5 equivalents) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equivalents) dropwise to the reaction.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO3, brine, and dry over anhydrous Na2SO4.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Data Presentation
Table 1: Optimization of Amide Coupling Reaction Conditions
| Entry | Coupling Reagent | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | EDC/HOBt | DIPEA | DMF | 0 to RT | Good to Excellent |
| 2 | HATU | DIPEA | DMF | RT | High |
| 3 | DCC/DMAP | - | DCM | 0 to RT | Moderate to Good |
| 4 | EDC/DMAP/cat. HOBt | DIPEA | ACN | RT | Good to Excellent |
Note: Yields are dependent on the specific amine substrate used.[5]
Visualizations
Experimental Workflow for Functionalization
Caption: General workflow for the functionalization of this compound.
Logical Relationship for Optimizing Amide Coupling
Caption: Troubleshooting logic for optimizing amide coupling reactions.
References
- 1. learninglink.oup.com [learninglink.oup.com]
- 2. Protection for carboxylic group & Protection for the Amino group | PPTX [slideshare.net]
- 3. biosynth.com [biosynth.com]
- 4. scispace.com [scispace.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Amino-1h-indole-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 6-Amino-1h-indole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
The primary challenges in purifying this compound arise from its unique chemical structure, which contains both a basic amino group and an acidic carboxylic acid group on an indole ring. This combination can lead to:
-
Zwitterionic Behavior: At its isoelectric point (pI), the molecule exists as a zwitterion, with both a positive and a negative charge. This can significantly decrease its solubility in many common organic solvents, making purification by standard methods challenging.
-
pH-Dependent Solubility: The solubility of the compound is highly dependent on the pH of the solution. It is generally more soluble in acidic or basic solutions than at its isoelectric point.[1][2][3]
-
High Polarity: The presence of both amine and carboxylic acid groups makes the molecule quite polar, which can lead to strong interactions with polar stationary phases like silica gel, resulting in poor peak shape and recovery during column chromatography.
-
Potential for Impurities: Synthesis of indole derivatives can result in various impurities, including starting materials, reagents, and side-products from reactions like oxidation or polymerization.[4][5]
-
Light and Air Sensitivity: Indole derivatives can be sensitive to light and air, potentially leading to degradation during long purification processes.[6]
Q2: What is the isoelectric point (pI) of this compound and why is it important?
-
Recrystallization: Crystallization is often most effective at or near the pI where solubility is lowest.
-
Chromatography: Understanding the charge state of the molecule at different pH values is essential for selecting the appropriate chromatographic technique and mobile phase. For example, in ion-exchange chromatography, the molecule will bind to a cation-exchange resin at a pH below its pI and to an anion-exchange resin at a pH above its pI.
Q3: How can I improve the solubility of this compound for purification?
To improve solubility, you can adjust the pH of the solution.
-
Acidic Conditions (pH < pI): Adding a small amount of a volatile acid (e.g., formic acid or acetic acid) will protonate the amino group, forming a cationic species that is generally more soluble in polar protic solvents.
-
Basic Conditions (pH > pI): Adding a small amount of a volatile base (e.g., triethylamine or ammonium hydroxide) will deprotonate the carboxylic acid group, forming an anionic species that is also typically more soluble.
For chromatography, dissolving the crude product in a small amount of a strong solvent like DMSO or DMF and then diluting with the mobile phase is a common strategy.
Troubleshooting Guides
Problem 1: Poor recovery or streaking during silica gel column chromatography.
Possible Causes:
-
Strong interaction with silica: The polar amine and carboxylic acid groups can interact strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption or slow elution (streaking).
-
Zwitterion formation on the column: If the local pH on the column is near the pI of the compound, it may precipitate.
Solutions:
-
Mobile Phase Modification:
-
Acidic Modifier: Add a small percentage (0.1-1%) of a volatile acid like acetic acid or formic acid to the eluent. This will protonate the amino group and suppress the ionization of the silanol groups, reducing strong interactions.
-
Basic Modifier: Add a small percentage (0.1-1%) of a volatile base like triethylamine or pyridine. This will neutralize the acidic silica surface and keep the carboxylic acid in its salt form.
-
-
Use of Alternative Stationary Phases:
-
Reverse-Phase Chromatography (C18): This is often a better choice for polar compounds. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a pH modifier (e.g., formic acid or ammonium formate).
-
Mixed-Mode Chromatography (MMC): Columns with both reversed-phase and ion-exchange properties can be very effective for separating zwitterionic compounds.[7][8][9][10] These columns can interact with the compound through both hydrophobic and electrostatic interactions, offering unique selectivity.
-
Amine-functionalized or Alumina Silica: These can be used in normal-phase mode to reduce the acidity of the stationary phase.
-
Problem 2: The compound is not crystallizing during recrystallization.
Possible Causes:
-
High solubility in the chosen solvent: The compound may be too soluble even at low temperatures.
-
Presence of impurities: Impurities can inhibit crystal formation.
-
"Oiling out": The compound may separate as a liquid phase instead of a solid.
Solutions:
-
Solvent Selection: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound when hot but not when cold.[11]
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a tiny crystal of the pure compound to the solution.
-
-
Address "Oiling Out":
-
Re-heat the solution to dissolve the oil, then allow it to cool more slowly.
-
Add more of the less polar solvent to the hot solution until it becomes slightly turbid, then cool slowly.
-
Problem 3: Difficulty in visualizing the compound on a TLC plate.
Possible Causes:
-
The compound is not UV-active: While indoles are typically UV-active, the concentration might be too low to detect.
-
Inappropriate staining reagent: Not all stains react with all functional groups.
Solutions:
-
UV Visualization: Ensure you are using both short-wave (254 nm) and long-wave (365 nm) UV light. Indoles often show fluorescence under long-wave UV.
-
Staining Reagents:
-
p-Anisaldehyde Stain: This is a good general stain for many functional groups and often gives colored spots with indoles.
-
Ehrlich's Reagent (p-Dimethylaminobenzaldehyde): This is a specific stain for indoles, typically producing a blue or purple spot.[13]
-
Ninhydrin Stain: This will react with the primary amino group to give a characteristic purple or yellow spot.[13]
-
Bromocresol Green: This stain is an indicator for acidic compounds and will show a yellow spot on a blue background for the carboxylic acid.[14][15]
-
Experimental Protocols
Note: These are generalized protocols and may require optimization for this compound.
Protocol 1: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., water, ethanol, methanol, ethyl acetate, and mixtures thereof) at room temperature and upon heating.
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (including charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try inducing crystallization by scratching the flask or seeding. Then, cool the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Protocol 2: Normal-Phase Column Chromatography (with Modifiers)
-
TLC Analysis: Develop a TLC method to separate the target compound from impurities. Test various solvent systems (e.g., dichloromethane/methanol, ethyl acetate/hexane) with and without acidic (0.1% acetic acid) or basic (0.1% triethylamine) modifiers.
-
Column Packing: Pack a silica gel column with the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., DMF or DMSO) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Apply this powder to the top of the packed column.
-
Elution: Elute the column with the chosen mobile phase. Collect fractions and monitor them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Reverse-Phase Preparative HPLC
-
Analytical Method Development: Develop a separation method on an analytical C18 HPLC column. A typical mobile phase would be a gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid or 10 mM ammonium formate.
-
Scale-Up: Scale up the analytical method to a preparative column with the same stationary phase. Adjust the flow rate and injection volume according to the column dimensions.[16][17]
-
Sample Preparation: Dissolve the crude sample in the initial mobile phase composition or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.
-
Purification and Fraction Collection: Perform the preparative HPLC run and collect fractions corresponding to the peak of the target compound.
-
Solvent Removal and Desalting: Combine the pure fractions. Remove the organic solvent using a rotary evaporator. If a non-volatile buffer was used, the resulting aqueous solution may require lyophilization or a desalting step (e.g., using a C18 solid-phase extraction cartridge).
Data Presentation
Table 1: Solubility of this compound in Common Solvents (Qualitative)
| Solvent | Solubility at 25 °C | Solubility at Boiling Point |
| Water | Sparingly Soluble | Slightly Soluble |
| Methanol | Slightly Soluble | Soluble |
| Ethanol | Slightly Soluble | Soluble |
| Ethyl Acetate | Sparingly Soluble | Slightly Soluble |
| Dichloromethane | Insoluble | Insoluble |
| Hexane | Insoluble | Insoluble |
| DMSO | Soluble | Soluble |
| DMF | Soluble | Soluble |
| 1 M HCl | Soluble | Soluble |
| 1 M NaOH | Soluble | Soluble |
Note: This table presents expected qualitative solubility based on the structure. Actual solubilities should be determined experimentally.
Table 2: Typical Chromatographic Conditions for Purification
| Technique | Stationary Phase | Mobile Phase Example | Modifier |
| Normal-Phase Column Chromatography | Silica Gel | Dichloromethane/Methanol (95:5 to 80:20) | 0.1% Acetic Acid or 0.1% Triethylamine |
| Reverse-Phase HPLC | C18 | Water/Acetonitrile Gradient | 0.1% Formic Acid or 10 mM Ammonium Formate |
| Mixed-Mode Chromatography | Reversed-Phase/Cation-Exchange | Water/Acetonitrile Gradient with Buffer | e.g., Ammonium Formate |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for silica gel chromatography issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bhu.ac.in [bhu.ac.in]
- 6. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 7. Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Mixed-mode chromatography - Wikipedia [en.wikipedia.org]
- 10. Mixed-Mode Chromatography | Thermo Fisher Scientific - UK [thermofisher.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. silicycle.com [silicycle.com]
- 14. Stains for Developing TLC Plates [faculty.washington.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. agilent.com [agilent.com]
- 17. youtube.com [youtube.com]
Technical Support Center: Synthesis of 6-Amino-1H-indole-3-carboxylic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6-amino-1H-indole-3-carboxylic acid and its derivatives. This guide addresses common side reactions and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The main synthetic strategies for obtaining the this compound scaffold include:
-
Fischer Indole Synthesis: This classic method involves the reaction of a substituted phenylhydrazine (in this case, 4-aminophenylhydrazine) with an α-keto acid like pyruvic acid, under acidic conditions.[1][2][3]
-
Japp-Klingemann Reaction: This reaction can be used to synthesize the necessary phenylhydrazone intermediate, which is then cyclized via the Fischer indole synthesis. It involves the reaction of an aryl diazonium salt with a β-keto-acid or β-keto-ester.[4]
-
Reduction of a Nitro Precursor: A common and often high-yielding method is the synthesis of 6-nitro-1H-indole-3-carboxylic acid followed by the reduction of the nitro group to an amine.[5][6]
Q2: I am observing a low yield in my Fischer indole synthesis of a 6-aminoindole derivative. What are the potential causes?
A2: Low yields in the Fischer indole synthesis of 6-aminoindoles can be attributed to several factors:
-
Electron-Donating Group Effects: The 6-amino group is a strong electron-donating group on the phenylhydrazine ring. This can weaken the N-N bond, leading to undesired side reactions such as N-N bond cleavage, which competes with the desired cyclization.[7][8]
-
Suboptimal Reaction Conditions: The Fischer indole synthesis is highly sensitive to temperature, acid strength, and reaction time. These parameters often require careful empirical optimization.[7]
-
Instability of Reactants or Intermediates: Phenylhydrazines, especially those with electron-donating groups, can be unstable. Ensure the purity and proper storage of your starting materials.
-
Steric Hindrance: Bulky substituents on either the phenylhydrazine or the keto acid can impede the reaction.[7]
Q3: What are the common side products I should be aware of during the synthesis?
A3: Depending on the synthetic route, several side products can form:
-
From Fischer Indole Synthesis:
-
Products of N-N bond cleavage: The presence of a strong electron-donating group like the 6-amino group can promote the cleavage of the nitrogen-nitrogen bond in the hydrazone intermediate, leading to the formation of aniline derivatives and other fragments instead of the desired indole.[8][9]
-
Aldol condensation products: If using an aldehyde or ketone with α-hydrogens under acidic conditions, self-condensation can occur.[7]
-
-
From Reduction of 6-Nitroindole-3-carboxylic Acid:
-
Incomplete reduction: This can lead to the presence of the starting nitro compound or intermediate hydroxylamine derivatives in the final product.
-
Over-reduction: Under harsh reduction conditions, other functional groups in the molecule could potentially be reduced.
-
-
Decarboxylation: Indole-3-carboxylic acids can undergo decarboxylation, especially at elevated temperatures, leading to the formation of the corresponding 6-amino-1H-indole.[10]
Q4: How can I minimize the formation of side products?
A4: To minimize side reactions, consider the following strategies:
-
Use of Protecting Groups: Protecting the 6-amino group (e.g., as a Boc-carbamate) before the indole synthesis can prevent its interference with the reaction and improve yields. The protecting group can be removed in a subsequent step.[7]
-
Optimization of Reaction Conditions: Systematically vary the acid catalyst, temperature, and reaction time to find the optimal conditions for your specific substrate.[7]
-
Purification of Starting Materials: Ensure the purity of your phenylhydrazine and keto-acid to avoid introducing impurities that can lead to side reactions.[7]
-
Choice of Reducing Agent: For the reduction of the nitro group, select a mild and selective reducing agent to avoid over-reduction or reduction of other sensitive functional groups.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Degradation of starting materials: 4-aminophenylhydrazine can be unstable. | - Use fresh or properly stored 4-aminophenylhydrazine.- Confirm the purity of starting materials by NMR or other analytical techniques. |
| Incorrect reaction conditions: Inappropriate acid catalyst, temperature, or reaction time for the Fischer indole synthesis.[7] | - Screen different acid catalysts (e.g., HCl, H₂SO₄, polyphosphoric acid, Lewis acids like ZnCl₂).- Systematically vary the reaction temperature and time. | |
| N-N bond cleavage in Fischer indole synthesis: The electron-donating 6-amino group can promote this side reaction.[8] | - Protect the 6-amino group (e.g., with a Boc group) before the cyclization step. | |
| Multiple Spots on TLC, Difficult Purification | Formation of multiple side products: This can be due to competing reaction pathways. | - Refer to the FAQs on common side products to identify potential impurities.- Optimize reaction conditions to favor the desired product.- Employ appropriate purification techniques such as column chromatography with a suitable solvent system or recrystallization.[11][12] |
| Incomplete reaction: The reaction has not gone to completion. | - Monitor the reaction progress by TLC or LC-MS.- Extend the reaction time if necessary. | |
| Product is Unstable and Decomposes | Oxidation of the 6-amino group: Aminoindoles can be sensitive to air and light. | - Work under an inert atmosphere (e.g., nitrogen or argon).- Store the final product under inert gas and protected from light. |
| Decarboxylation of the 3-carboxylic acid: Can occur at high temperatures.[10] | - Avoid excessive heating during reaction work-up and purification. |
Experimental Protocols
Protocol 1: Synthesis of a Nitroindole Precursor (General Method for Nitro-1H-indole-3-carboxylic Acids) [13]
This protocol describes the synthesis of various nitro-1H-indole-3-carboxylic acids from the corresponding trifluoromethyl ketone precursors. The 6-nitro version of this product would be the direct precursor for this compound.
-
Hydrolysis of the Trifluoromethyl Ketone:
-
Suspend the appropriate trifluoromethyl ketone precursor (1 equivalent) in a 4 M sodium hydroxide solution (20 equivalents).
-
Stir the mixture at 60 °C overnight.
-
Cool the reaction mixture to room temperature, dilute with water, and extract three times with diethyl ether to remove non-acidic impurities.
-
Acidify the aqueous layer to pH 1 by the addition of concentrated HCl.
-
Isolate the precipitated product by vacuum filtration.
-
Wash the precipitate with water and then diethyl ether.
-
Dry the solid under vacuum to yield the desired nitro-1H-indole-3-carboxylic acid.
-
Protocol 2: Reduction of a Nitroindole to an Aminoindole (General)
This is a general procedure for the reduction of a nitro group on an indole ring.
-
Catalytic Hydrogenation:
-
Dissolve the 6-nitro-1H-indole-3-carboxylic acid (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization or column chromatography.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Fischer Indole Synthesis pathway and a potential side reaction.
Caption: Workflow for the synthesis via reduction of a nitro precursor.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis of a Series of Diaminoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 12. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
how to improve the solubility of 6-Amino-1h-indole-3-carboxylic acid for biological assays
This guide provides researchers, scientists, and drug development professionals with technical support for handling 6-Amino-1h-indole-3-carboxylic acid, focusing on strategies to improve its solubility for biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a crystalline solid. Like many indole carboxylic acids, it is expected to have low solubility in neutral aqueous solutions.[1] Its structure contains both a basic amino group and an acidic carboxylic acid group, making it an amphoteric molecule. This means its solubility is highly dependent on pH. Generally, related indole-based acids are soluble in polar organic solvents like DMSO, ethanol, and methanol.[1][2]
Q2: My compound won't dissolve in my aqueous assay buffer (e.g., PBS pH 7.4). What is the first thing I should try?
The most common and recommended first step is to prepare a concentrated stock solution in an organic co-solvent, such as dimethyl sulfoxide (DMSO).[2][3] This high-concentration stock can then be serially diluted into your aqueous assay buffer to achieve the desired final concentration. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological assay (typically <0.5%, and for many cell cultures, <0.1%).[2]
Q3: How do I use an organic co-solvent like DMSO to dissolve the compound?
To prepare a stock solution, dissolve the compound in 100% DMSO. Gentle warming (to 30-40°C) or sonication can aid dissolution.[3] For example, a 10 mM stock solution is a common starting point. When diluting the stock into your aqueous buffer, add the stock solution to the buffer dropwise while vortexing or stirring vigorously to promote rapid dispersion and prevent precipitation.
Q4: What are the potential risks of using co-solvents in my experiments?
While effective, organic co-solvents like DMSO can have unintended effects on biological systems. At higher concentrations, DMSO can induce cell stress, affect enzyme activity, or even cause cell death. It is essential to run a vehicle control in your experiments (assay buffer containing the same final concentration of the co-solvent without the compound) to account for any solvent-induced effects.
Q5: Can I use pH adjustment to improve the solubility of this compound?
Yes, pH adjustment is a highly effective strategy for this molecule.[2] Because it has both an acidic and a basic group, its solubility will be lowest at its isoelectric point (pI) and will increase in both acidic and basic conditions.
-
To increase solubility in a near-neutral or acidic buffer: You can deprotonate the carboxylic acid group by adding a small amount of a basic solution (e.g., 1N NaOH) to your compound suspension until it dissolves, before buffering back to your desired pH. This creates the more soluble carboxylate salt.
-
To increase solubility in a basic buffer: You can protonate the amino group by adding a small amount of an acidic solution (e.g., 1N HCl).
The most common approach for biological assays is to use a small amount of base to dissolve the compound before dilution.
Q6: The compound precipitates when I dilute my DMSO stock solution into the aqueous buffer. How can I prevent this?
This is a common issue known as "crashing out." Here are some troubleshooting steps:
-
Decrease the Final Concentration: The desired final concentration may be above the compound's thermodynamic solubility limit in the final buffer composition. Try working at a lower concentration.
-
Modify the Dilution Method: Add the DMSO stock to the aqueous buffer very slowly while vortexing vigorously. This avoids localized high concentrations that can initiate precipitation.
-
Use a Formulation with Solubilizers: For more challenging situations, consider formulations that include solubilizing agents like PEG300, Tween 80, or cyclodextrins.[2][3]
-
Adjust Buffer pH: As mentioned in Q5, slightly increasing the pH of the final aqueous buffer can significantly enhance the solubility of the carboxylate form of the molecule.
Troubleshooting Guide: Improving Solubility
This guide presents a systematic workflow for addressing solubility challenges with this compound.
Caption: A workflow for dissolving this compound.
Data Summary: Solubility of Related Indole Carboxylic Acids
| Solvent/Vehicle | Type | Expected Solubility | Remarks & Considerations |
| Water (pH ~7) | Aqueous Buffer | Very Low / Insoluble | The zwitterionic or neutral form likely dominates, leading to poor solubility. |
| PBS (pH 7.4) | Aqueous Buffer | Very Low | Similar to water; solubility is expected to be minimal. |
| DMSO | Polar Aprotic Co-solvent | High | Excellent solvent for creating high-concentration stock solutions.[3] |
| Ethanol / Methanol | Polar Protic Co-solvent | Moderate to High | Good alternatives to DMSO, but may have different effects on assays.[1] |
| Aqueous NaOH (pH > 9) | Basic Aqueous Buffer | High | Deprotonates the carboxylic acid, forming a highly soluble carboxylate salt. |
| Aqueous HCl (pH < 2) | Acidic Aqueous Buffer | Moderate | Protonates the amino group, forming a more soluble ammonium salt. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using DMSO
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 176.17 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous or cell-culture grade
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettors and sterile tips
-
Vortexer and/or sonicator
Methodology:
-
Calculate the mass of the compound required. For 1 mL of a 10 mM stock solution: Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 176.17 g/mol = 0.0017617 g = 1.76 mg
-
Carefully weigh 1.76 mg of this compound and place it into a sterile vial.
-
Add 1 mL of 100% DMSO to the vial.
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes, or warm gently to 30-40°C.
-
Visually inspect the solution to ensure all solid material has dissolved completely.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Improving Aqueous Solubility using pH Adjustment
Objective: To prepare a 1 mg/mL solution in a buffered system by modifying pH.
Materials:
-
This compound
-
Deionized water
-
0.1 N Sodium Hydroxide (NaOH) solution
-
10x Phosphate-Buffered Saline (PBS) or other desired buffer concentrate
-
pH meter
Methodology:
-
Weigh 1 mg of this compound and place it in a suitable container.
-
Add 800 µL of deionized water. The compound will likely remain as a suspension.
-
While stirring, add the 0.1 N NaOH solution dropwise (e.g., 1-2 µL at a time).
-
Continue adding NaOH until the solid completely dissolves. The solution should become clear.
-
Add 100 µL of 10x PBS (or your concentrated buffer of choice) to the solution.
-
Adjust the total volume to 1 mL with deionized water.
-
Check the final pH of the solution using a pH meter and adjust if necessary with dilute HCl or NaOH. Be aware that readjusting the pH back towards neutral may cause precipitation if the final concentration exceeds the solubility limit at that pH.
Visualization of pH Effect on Solubility
The solubility of an amphoteric molecule like this compound is dictated by its ionization state, which is a function of the solution's pH.
Caption: Relationship between pH, molecular charge, and aqueous solubility.
References
Technical Support Center: Amide Coupling of 6-Amino-1H-indole-3-carboxylic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for common problems encountered during the amide coupling of 6-Amino-1H-indole-3-carboxylic acid.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My reaction has produced an insoluble precipitate, and TLC/LCMS analysis shows a complex mixture of high molecular weight species. What is the likely cause?
A: This is a classic sign of self-polymerization . This compound is a bifunctional molecule containing both a nucleophilic primary amine (at the C6 position) and a carboxylic acid. When you activate the carboxylic acid, the highly reactive amine of a second molecule can attack it, leading to a chain reaction that forms polyamide oligomers or polymers. These are often insoluble and difficult to characterize.
Solution:
-
Protect the 6-amino group: Before attempting the amide coupling, you must protect the C6-amino group. This is the most critical step for a successful reaction. Common protecting groups for anilines, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), are ideal.[1][2] The Boc group is particularly useful as it can be introduced easily and removed under acidic conditions which are often compatible with the indole core.
Q2: My reaction is sluggish, or the yield of my desired amide is consistently low. How can I improve the outcome?
A: Low reactivity can stem from several factors, including suboptimal activation of the carboxylic acid or steric hindrance.[3]
Solutions:
-
Optimize the Coupling Reagent: Standard coupling reagents like EDC/HOBt may not be efficient enough, especially if the amine you are coupling is sterically hindered or electron-deficient.[3] Switching to a more potent uronium-based reagent like HATU or HBTU almost always improves yields and reaction times.[4][5]
-
Solvent Choice: The starting material and intermediates must be fully dissolved for the reaction to proceed efficiently. N,N-Dimethylformamide (DMF) is an excellent solvent for amide couplings due to its high polarity and solvating power.[6] If solubility remains an issue, consider DMSO.
-
Base Selection: A non-nucleophilic hindered base like N,N-Diisopropylethylamine (DIPEA) is crucial.[7] It effectively deprotonates the carboxylic acid and neutralizes acidic byproducts without competing in the coupling reaction. Use 2-3 equivalents to ensure the reaction medium remains basic.
-
Reaction Temperature: While most couplings proceed at room temperature, gently heating a sluggish reaction to 40-50 °C can sometimes drive it to completion. Monitor for potential degradation of starting materials or products.
Q3: Besides my desired product, I am observing a significant and persistent byproduct. How can I identify and minimize it?
A: Byproduct formation is common in amide couplings. The two most likely culprits are:
-
N-Acylurea Formation: This occurs when using carbodiimide reagents like EDC. The highly reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea, consuming your activated acid.[8]
-
N1-Indole Acylation: The nitrogen of the indole ring (N1) is weakly nucleophilic and can sometimes compete with your intended amine, leading to the formation of an N1-acylated byproduct.[11]
-
Prevention: This is generally less favored than attack by a primary or secondary amine. Ensuring slow addition of the amine to a pre-activated acid solution can sometimes help. Using a more reactive amine should kinetically favor the desired reaction.
-
Q4: How can I effectively purify my final indole-3-carboxamide product?
A: Purification strategies depend on the properties of your specific compound, but a general workflow is highly effective.
-
Aqueous Workup: After the reaction is complete, perform an aqueous workup to remove the bulk of water-soluble reagents and byproducts (e.g., DIPEA salts, excess HOBt, and the urea byproduct from EDC). This typically involves washing the organic layer (e.g., Ethyl Acetate or DCM) sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated aq. NaHCO₃), and brine.[6]
-
Silica Gel Column Chromatography: This is the most common and effective method for purifying indole derivatives. A gradient elution system, often starting with a non-polar solvent like Hexane/Ethyl Acetate and gradually increasing polarity with Methanol/DCM, is typically used to separate the product from less polar starting materials and non-polar byproducts.[6]
-
Recrystallization: If your product is a stable solid, recrystallization can be an excellent final step to obtain highly pure material.[6]
Frequently Asked Questions (FAQs)
Q1: Is it absolutely necessary to protect the 6-amino group of this compound before amide coupling?
A: Yes, it is mandatory. The primary amino group at the C6 position is a strong nucleophile that will readily react with the activated carboxylic acid of another molecule. This leads to uncontrolled polymerization, resulting in low or no yield of your desired product and a difficult-to-purify reaction mixture. Protecting this amine is the first and most critical step for success.[12]
Q2: Which protecting group is best for the 6-amino group?
A: The tert-butoxycarbonyl (Boc) group is highly recommended.
-
Stability: It is stable to the basic/neutral conditions of most amide coupling reactions.[2]
-
Cleavage: It is readily removed under moderately acidic conditions (e.g., Trifluoroacetic acid (TFA) in DCM), which the indole core can typically tolerate.
Q3: What is the best coupling reagent for this molecule?
A: For difficult couplings involving potentially hindered amines or for ensuring the highest possible yield, HATU is considered the gold standard.[4][5] It reacts rapidly and minimizes side reactions. For more routine couplings where cost is a consideration, EDC in combination with an additive like HOBt or OxymaPure is a very effective and widely used alternative.[9][13]
Quantitative Data Summary
The choice of coupling reagent significantly impacts reaction success. The following table provides a comparison for the coupling of a protected this compound with a typical primary amine.
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent System | Typical Yield Range | Relative Cost | Key Considerations |
| HATU / DIPEA | 85-98% | High | Excellent for hindered substrates and difficult couplings; rapid reaction times.[3][4] |
| HBTU / HOBt / DIPEA | 80-95% | Medium-High | Very efficient, a common alternative to HATU.[9][14] |
| EDC / HOBt / DIPEA | 60-90% | Low | Cost-effective and reliable for many substrates; HOBt is crucial to prevent side reactions and racemization.[13][15] |
| DCC / DMAP | 50-85% | Low | Effective, but the dicyclohexylurea (DCU) byproduct is often insoluble, complicating purification.[16] |
Yields are estimates and can vary significantly based on the specific amine, solvent, and reaction conditions used.
Experimental Protocols
Protocol 1: Boc Protection of this compound
-
Dissolution: Suspend this compound (1.0 equiv.) in a mixture of 1,4-Dioxane and Water (e.g., a 2:1 ratio).
-
Basification: Add Sodium Hydroxide (NaOH, 2.5 equiv.) and stir until the solid dissolves completely.
-
Boc Anhydride Addition: Cool the solution to 0 °C in an ice bath. Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) portion-wise or as a solution in Dioxane.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Workup:
-
Remove the Dioxane under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like Ethyl Acetate to remove any unreacted Boc₂O.
-
Cool the aqueous layer to 0 °C and carefully acidify with cold 1M HCl until the pH is ~3. A precipitate should form.
-
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-(Boc-amino)-1H-indole-3-carboxylic acid.
Protocol 2: HATU-Mediated Amide Coupling
-
Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-(Boc-amino)-1H-indole-3-carboxylic acid (1.0 equiv.).
-
Dissolution: Add anhydrous DMF to dissolve the acid (to a concentration of ~0.1 M).
-
Reagent Addition: Add the desired primary or secondary amine (1.1 equiv.), followed by DIPEA (2.5 equiv.).[17] Stir the mixture for 2-5 minutes.
-
Activation & Coupling: Add HATU (1.1 equiv.) in one portion. The solution may change color.[4]
-
Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.
-
Workup:
-
Pour the reaction mixture into water and extract with Ethyl Acetate (3x).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography.[6]
Visualized Workflows and Pathways
The following diagrams illustrate key decision-making processes and reaction pathways.
Caption: Troubleshooting workflow for amide coupling of this compound.
Caption: Reaction pathways: desired product vs. common side reactions.
References
- 1. learninglink.oup.com [learninglink.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. asiaresearchnews.com [asiaresearchnews.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 16. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 17. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
preventing decarboxylation of 6-Amino-1h-indole-3-carboxylic acid during reactions
Welcome to the technical support center for 6-Amino-1H-indole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing decarboxylation and handling other stability issues during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with this compound?
A1: The primary stability concern is its susceptibility to decarboxylation, particularly under acidic, basic, or high-temperature conditions. This reaction results in the loss of the carboxylic acid group, leading to the formation of 6-aminoindole.
Q2: How does the 6-amino group affect the stability of the molecule?
A2: The electron-donating nature of the 6-amino group can influence the electron density of the indole ring system, potentially affecting the stability of the carboxylic acid group. While specific quantitative data is limited, it is crucial to consider its impact on reactivity, especially in reactions involving the indole nitrogen or the carboxylic acid.
Q3: What general conditions should be avoided to prevent decarboxylation?
A3: To minimize decarboxylation, avoid strong acidic and basic conditions, as well as prolonged exposure to high temperatures. Reactions should be conducted at the lowest effective temperature and for the shortest possible duration.
Q4: Are there any specific solvents to avoid?
Q5: How can I monitor for decarboxylation during my reaction?
A5: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques to monitor the progress of your reaction and detect the formation of the decarboxylated byproduct, 6-aminoindole.
Troubleshooting Guides
This section provides structured guidance to address common issues encountered during reactions with this compound.
Issue 1: Significant Decarboxylation Observed During Reaction
Symptoms:
-
Low yield of the desired product.
-
Presence of a major byproduct corresponding to the mass of 6-aminoindole in LC-MS analysis.
-
A new, less polar spot appearing on TLC.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decarboxylation.
Issue 2: Difficulty with Amide Coupling or Esterification
Symptoms:
-
Low or no yield of the desired amide or ester.
-
Starting material remains unreacted.
-
Formation of side products other than the decarboxylated indole.
Troubleshooting Steps:
-
Assess Coupling/Esterification Reagents:
-
For amide coupling, standard reagents like EDC/HOBt or HATU can be effective. However, the nucleophilicity of the 6-amino group could potentially lead to side reactions. Consider protecting the amino group if it interferes.
-
For esterification, mild methods are recommended. Avoid strongly acidic conditions (e.g., Fischer esterification with strong acid catalysts). DCC/DMAP mediated esterification at low temperatures can be a good alternative.
-
-
Protecting Group Strategy:
-
Carboxylic Acid Protection: Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) is a common strategy to prevent decarboxylation during subsequent reactions.
-
Indole Nitrogen Protection: Protecting the indole nitrogen with groups like Boc (tert-butyloxycarbonyl) or CBz (carboxybenzyl) can prevent side reactions at the N-H position.
-
Amino Group Protection: If the 6-amino group interferes with the desired reaction, it can be protected with standard amine protecting groups like Boc.
-
Protecting Group Strategy Decision Tree:
Caption: Decision tree for protecting group strategy.
Experimental Protocols
Protocol 1: Mild Esterification using EDC/DMAP
This protocol describes the formation of a methyl ester as a protecting group.
Materials:
-
This compound
-
Methanol (anhydrous)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM and anhydrous methanol (10 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Add DMAP (0.1 equivalents) to the solution.
-
Slowly add EDC (1.2 equivalents) portion-wise to the reaction mixture at 0°C.
-
Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with DCM (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Amide Coupling using HATU
This protocol is for the coupling of the carboxylic acid with a primary amine.
Materials:
-
This compound
-
Primary amine (1.1 equivalents)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3 equivalents)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Saturated aqueous lithium chloride
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add the primary amine (1.1 equivalents) to the solution.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous lithium chloride (to remove DMF) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables provide a framework for summarizing experimental conditions and outcomes to aid in optimizing reactions and troubleshooting.
Table 1: Stability of this compound under Various Conditions
| Condition | Temperature (°C) | Time (h) | Solvent | Observation (e.g., % Decarboxylation) |
| 1 M HCl | RT | 2 | Water | User-defined |
| 1 M NaOH | RT | 2 | Water | User-defined |
| Reflux | User-defined | 4 | Toluene | User-defined |
| User-defined condition 1 | User-defined | User-defined | User-defined | User-defined |
| User-defined condition 2 | User-defined | User-defined | User-defined | User-defined |
Table 2: Comparison of Amide Coupling Methods
| Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| EDC/HOBt | DIPEA | DMF | RT | 12 | User-defined | User-defined |
| HATU | DIPEA | DMF | RT | 4 | User-defined | User-defined |
| T3P | Pyridine | DCM | RT | 6 | User-defined | User-defined |
| User-defined 1 | User-defined | User-defined | User-defined | User-defined | User-defined | User-defined |
| User-defined 2 | User-defined | User-defined | User-defined | User-defined | User-defined | User-defined |
Technical Support Center: Optimization of Protecting Group Strategy for 6-Amino-1H-indole-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing protecting group strategies for 6-Amino-1H-indole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in developing a protecting group strategy for this compound?
A1: The primary challenge lies in the molecule's trifunctional nature, possessing three reactive sites with distinct chemical properties: a nucleophilic aromatic amino group at the 6-position, a weakly acidic indole N-H group, and a carboxylic acid at the 3-position. Achieving selective protection and deprotection of these groups without unintended side reactions requires a carefully designed orthogonal strategy. The electron-rich indole ring is also susceptible to oxidation and electrophilic attack, which must be considered when choosing reagents and reaction conditions.
Q2: What is an orthogonal protecting group strategy and why is it important for this molecule?
A2: An orthogonal protecting group strategy employs protecting groups that can be removed under distinct chemical conditions, leaving other protecting groups intact.[1] This is crucial for this compound to allow for the selective functionalization of the amino group, the indole nitrogen, and the carboxylic acid in a specific sequence. For example, one might use a base-labile group for the amino function, an acid-labile group for the indole nitrogen, and a group removable by hydrogenolysis for the carboxyl group.
Q3: Which protecting groups are commonly used for the 6-amino group?
A3: The most common protecting groups for the amino group are carbamates, such as tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).[2] The choice depends on the desired orthogonality with other protecting groups in the synthetic scheme.
Q4: How can I selectively protect the 6-amino group in the presence of the indole N-H?
A4: Selective N-acylation of the more nucleophilic 6-amino group can often be achieved under carefully controlled conditions. For instance, using Boc-anhydride with a non-nucleophilic base at ambient temperature can favor the formation of the N-Boc protected amine. The less nucleophilic indole N-H typically requires stronger conditions for protection.[3]
Q5: What are suitable protecting groups for the indole N-H?
A5: The indole nitrogen is less nucleophilic than the 6-amino group and can be protected with various groups, often under more forcing conditions. Common choices include silyl groups like Triisopropylsilyl (TIPS), which can be removed with fluoride ions (e.g., TBAF), or sulfonyl groups. In some cases, the Boc group can also be used to protect the indole nitrogen, particularly when the amino group is already protected.[4]
Q6: Do I need to protect the carboxylic acid group?
A6: Protection of the carboxylic acid is often necessary, especially if reactions involving strong bases or nucleophiles are planned, which could otherwise deprotonate the carboxylic acid and interfere with the reaction. Common protecting groups for carboxylic acids include methyl or ethyl esters (removed by hydrolysis) and benzyl esters (removed by hydrogenolysis).[5]
Troubleshooting Guides
Issue 1: Low yield during Boc protection of the 6-amino group.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete reaction | Increase the reaction time or slightly elevate the temperature (e.g., to 40°C). Add a catalyst such as 4-dimethylaminopyridine (DMAP) in catalytic amounts. |
| Side reaction at the indole N-H | Use milder reaction conditions. Perform the reaction at room temperature or below. Avoid using strong bases that can deprotonate the indole N-H. |
| Poor solubility of starting material | Use a co-solvent system, such as a mixture of dioxane and water, to improve solubility. |
| Hydrolysis of Boc-anhydride | Ensure anhydrous conditions if performing the reaction in an organic solvent. If in an aqueous system, ensure the pH is controlled. |
Issue 2: Unwanted deprotection of a protecting group during a subsequent reaction step.
| Possible Cause | Troubleshooting Suggestion |
| Incorrect choice of orthogonal protecting groups | Re-evaluate the protecting group strategy. Ensure that the stability of each protecting group is compatible with the conditions required for subsequent reactions and deprotections.[1] |
| Harsh reaction conditions | Use milder reagents or reaction conditions. For example, if an acid-labile group is prematurely cleaved, consider using a weaker acid or a shorter reaction time. |
| Presence of trace impurities | Purify all reagents and solvents to remove any acidic or basic impurities that could catalyze deprotection. |
Issue 3: Difficulty in deprotecting the Cbz group from the 6-amino position.
| Possible Cause | Troubleshooting Suggestion |
| Catalyst poisoning | The indole nucleus, especially if containing sulfur-containing functional groups, can poison the palladium catalyst used for hydrogenolysis. Use a higher catalyst loading or a more active catalyst. Consider using transfer hydrogenation conditions. |
| Incomplete reaction | Increase the hydrogen pressure or reaction time. Ensure efficient stirring to maintain good contact between the substrate, catalyst, and hydrogen. |
| Alternative deprotection needed | If hydrogenolysis is not effective, consider alternative deprotection methods for the Cbz group, such as using HBr in acetic acid, although this is a harsh condition and may affect other protecting groups.[6] |
Experimental Protocols
Protocol 1: Selective N-Boc Protection of the 6-Amino Group
This protocol is adapted from a procedure for a structurally similar diaminoindole.[4]
-
Dissolve this compound in a mixture of 1,4-dioxane and water.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and triethylamine (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to pH ~3-4.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc protected product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Protection of the Indole N-H with a TIPS group
This protocol is a general method for the silylation of indole nitrogen.
-
Suspend the N-Boc protected this compound in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0°C.
-
Add a strong base such as sodium hydride (NaH) (1.2 equivalents) portion-wise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add triisopropylsilyl chloride (TIPSCl) (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction carefully by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify by column chromatography.
Data Presentation
Table 1: Comparison of Common Protecting Groups for the 6-Amino Group
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, base (e.g., NEt₃, NaHCO₃) | Strong acid (e.g., TFA, HCl)[7] | Stable to base, hydrogenolysis |
| Carboxybenzyl | Cbz | Cbz-Cl, base (e.g., NaHCO₃) | Catalytic hydrogenolysis (H₂, Pd/C)[8] | Stable to acid and base |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, base | Secondary amine (e.g., piperidine)[2] | Stable to acid and hydrogenolysis |
Visualizations
Caption: Orthogonal protection strategy workflow for this compound.
Caption: Selective deprotection pathways for the orthogonally protected intermediate.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. chempep.com [chempep.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. learninglink.oup.com [learninglink.oup.com]
- 6. Chemoselective N-acylation of indoles using thioesters as acyl source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
resolving issues with the regioselectivity of 6-Amino-1h-indole-3-carboxylic acid reactions
Welcome to the technical support center for reactions involving 6-Amino-1H-indole-3-carboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the regioselectivity and chemoselectivity of reactions with this versatile molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive sites on this compound for electrophilic aromatic substitution?
The reactivity of the indole ring is significantly influenced by the electron-donating amino group (-NH2) at the C6 position and the electron-withdrawing carboxylic acid group (-COOH) at the C3 position. The amino group is a strong activating group, directing electrophiles to the ortho and para positions. In the context of the indole ring, this enhances the electron density at C5 and C7. The indole nitrogen's lone pair strongly activates the C3 position; however, this position is already substituted. Generally, electrophilic substitution on the indole ring is favored at C3.[1] Since C3 is blocked, the next most favored positions are influenced by the substituents on the benzene ring. The 6-amino group will strongly direct electrophilic attack to the C5 and C7 positions. Therefore, the expected order of reactivity for electrophilic aromatic substitution on the benzene portion of the ring is C7 > C5. The pyrrole ring, specifically the C2 position, can also undergo electrophilic substitution, particularly if the C3 position is blocked.[2]
Q2: I am observing a mixture of N-acylated and C-acylated products. How can I improve the chemoselectivity for N-acylation of the 6-amino group?
This is a common issue due to the presence of multiple nucleophilic sites: the 6-amino group, the indole nitrogen (N1), and the electron-rich indole ring. To achieve selective N-acylation of the 6-amino group, it is crucial to control the reaction conditions. Using a less reactive acylating agent and a non-polar solvent can favor acylation of the more nucleophilic 6-amino group over the indole nitrogen. Additionally, employing a protecting group strategy is highly recommended for achieving high chemoselectivity. Protecting the indole nitrogen with a suitable group, such as Boc or SEM, will prevent its acylation.[3]
Q3: My alkylation reaction is resulting in a mixture of N-alkylated and C-alkylated products. What determines the regioselectivity?
The outcome of alkylation reactions on indoles can be complex, yielding N-alkylated, C3-alkylated, or C2-alkylated products.[4] Since the C3 position is occupied by a carboxylic acid, C-alkylation would likely occur at other positions on the ring if conditions are harsh. N-alkylation at the indole nitrogen (N1) is often favored under basic conditions where the N-H proton is removed. To favor C-alkylation, a protecting group on the indole nitrogen is often necessary.
Q4: How can I selectively functionalize the carboxylic acid group without affecting the amino group or the indole ring?
To selectively perform reactions on the carboxylic acid, such as esterification or amidation, it is advisable to protect the 6-amino group and the indole nitrogen. The amino group can be protected as a carbamate (e.g., Boc or Cbz), which is stable under many conditions used for carboxylic acid activation.[5] The indole nitrogen can also be protected if necessary, depending on the reaction conditions.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)
Problem: My reaction is producing a mixture of isomers, with substitution occurring at multiple positions on the indole ring (e.g., C2, C5, C7).
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Reactivity of the Substrate | The 6-amino group strongly activates the ring, leading to low selectivity. Solution: Temporarily reduce the activating effect of the amino group by converting it to an amide (e.g., acetamide). This will still direct ortho and para but with greater control. |
| Harsh Reaction Conditions | Strong electrophiles and high temperatures can lead to multiple substitutions and side reactions. Solution: Use milder electrophilic reagents and lower the reaction temperature. For halogenation, consider using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) at or below room temperature.[6] |
| Solvent Effects | The solvent can influence the reactivity of the electrophile and the substrate. Solution: Experiment with different solvents. A less polar solvent may enhance selectivity in some cases. |
Issue 2: Undesired Reaction at the Indole Nitrogen (N1)
Problem: During acylation or alkylation, the reaction is occurring at the indole nitrogen instead of, or in addition to, the desired position.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Deprotonation of Indole Nitrogen | Basic conditions can deprotonate the indole N-H, making it a potent nucleophile. Solution: Avoid strong bases if N1 functionalization is not desired. For selective reaction at the 6-amino group, consider performing the reaction under neutral or slightly acidic conditions if the reagents permit. |
| Lack of Steric Hindrance | The indole nitrogen is sterically accessible. Solution: The most robust solution is to protect the indole nitrogen. The SEM ([2-(trimethylsilyl)ethoxy]methyl) group is a good option as it is stable to many conditions but can be removed with fluoride ions.[7] The Boc group is another common choice, removable under acidic conditions.[5] |
Issue 3: Chemoselectivity Issues Between the 6-Amino Group and Indole Nitrogen
Problem: I want to selectively acylate or alkylate the 6-amino group, but I am getting a mixture of products functionalized at the 6-amino position and the indole nitrogen.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Similar Nucleophilicity | Both the aromatic 6-amino group and the deprotonated indole nitrogen are nucleophilic. Solution: An orthogonal protecting group strategy is the most effective approach. Protect the indole nitrogen first (e.g., with Boc), then perform the desired reaction on the 6-amino group, and finally deprotect the indole nitrogen.[5] |
| Reaction Conditions Favoring N1 Reactivity | As mentioned, basic conditions favor N1 reactivity. Solution: For selective acylation of the 6-amino group, consider using a thioester as the acyl source with a base like Cs2CO3, which has shown high chemoselectivity for N-acylation of indoles.[8] |
Experimental Protocols
Protocol 1: Selective N-Acylation of the 6-Amino Group (with N1-Protection)
Step A: Protection of the Indole Nitrogen with a Boc Group
-
Dissolve this compound (1.0 eq) in a mixture of THF and water.
-
Add di-tert-butyl dicarbonate (Boc)2O (1.2 eq) and sodium bicarbonate (NaHCO3) (2.5 eq).
-
Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, acidify the mixture with 1M HCl to pH ~3-4 and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N1-Boc-6-amino-1H-indole-3-carboxylic acid.
Step B: Acylation of the 6-Amino Group
-
Dissolve the N1-Boc protected intermediate (1.0 eq) in anhydrous DCM or DMF.
-
Add a base such as triethylamine (1.5 eq).
-
Cool the solution to 0 °C and add the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the N1-Boc-6-acylamino-1H-indole-3-carboxylic acid.
Step C: Deprotection of the N1-Boc Group
-
Dissolve the product from Step B in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA).
-
Stir at room temperature for 1-3 hours until deprotection is complete (monitored by TLC).
-
Remove the solvent and excess TFA under reduced pressure to obtain the final 6-acylamino-1H-indole-3-carboxylic acid.
Protocol 2: Regioselective Halogenation at C7
Step A: Protection of the 6-Amino and Carboxylic Acid Groups
-
Protect the 6-amino group as an acetamide by reacting this compound with acetic anhydride.
-
Protect the carboxylic acid as a methyl or ethyl ester via Fischer esterification.
Step B: Halogenation
-
Dissolve the protected starting material in a suitable solvent like DMF or acetonitrile.
-
Add N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) (1.05 eq) portion-wise at 0 °C.
-
Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and purify by column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting regioselectivity issues.
Caption: Predicted sites of reactivity on the this compound scaffold.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. soc.chim.it [soc.chim.it]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to the Biological Activity of 6-Amino-1H-indole-3-carboxylic Acid Derivatives and Related Indole Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 6-Amino-1H-indole-3-carboxylic acid derivatives and other closely related indole-3-carboxylic acid analogs. The information is compiled from various studies to offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The data presented herein highlights the potential of the indole scaffold as a versatile pharmacophore for developing novel therapeutic agents. While specific data on a wide range of this compound derivatives is limited in publicly available research, this guide draws comparisons from structurally similar indole compounds to provide insights into their potential biological activities.
Antimicrobial Activity
Indole derivatives have demonstrated significant potential as antimicrobial agents. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various indole-3-carboxamide derivatives against a panel of bacterial and fungal pathogens.
Table 1: Antimicrobial Activity of Indole-3-Carboxamide Derivatives (MIC in µM)
| Compound ID | S. aureus | MRSA | E. coli | P. aeruginosa | K. pneumoniae | A. baumannii | C. albicans | C. neoformans | Reference |
| 13b | ≤ 0.28 | ≤ 0.28 | > 36 | > 36 | > 36 | ≤ 0.28 | 4.5 | ≤ 0.28 | [1] |
| Indole-peptide 4 | 12.5 µg/mL | - | 25 µg/mL | - | - | - | - | - | [2] |
| Indole-peptide 5 | 12.5 µg/mL | - | 25 µg/mL | - | - | - | - | - | [2] |
| Compound 3I | 8 µg/mL | 8 µg/mL | 8 µg/mL | >64 µg/mL | 4 µg/mL | 8 µg/mL | - | - | [3] |
| Compound 4P | 4 µg/mL | 4 µg/mL | 4 µg/mL | >64 µg/mL | 2 µg/mL | 4 µg/mL | - | - | [3] |
Note: Data for indole-peptide derivatives 4 and 5 are presented in µg/mL as reported in the original study.
Anticancer Activity
The indole nucleus is a common feature in many anticancer agents. The following table presents the half-maximal inhibitory concentration (IC50) values of various indole derivatives against different cancer cell lines.
Table 2: Anticancer Activity of Indole Derivatives (IC50 in µM)
| Compound ID | A549 (Lung) | H460 (Lung) | HT-29 (Colon) | SMMC-7721 (Hepatoma) | K562 (Leukemia) | MCF-7 (Breast) | Reference |
| Compound 27 | 0.022 | 0.00023 | 0.00065 | 0.00077 | - | - | [4] |
| Compound 6 | - | - | - | - | < 10 | - | [5] |
| Compound 7 | - | - | - | - | < 10 | - | [5] |
| Compound 8 | ~6 | - | - | - | < 10 | - | [5] |
| Compound 9 | ~6 | - | - | - | < 10 | - | [5] |
| Compound 6i | - | - | - | - | - | 6.10 | [6] |
| Compound 6v | - | - | - | - | - | 6.49 | [6] |
| Compound 6o | >50 | - | >50 | >50 | 5.15 | - | [7] |
Enzyme Inhibitory Activity
Certain indole derivatives have been identified as potent enzyme inhibitors, a mechanism that can be exploited for various therapeutic applications.
Table 3: Enzyme Inhibitory Activity of Indole Derivatives (IC50 in µM)
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| Compound 7 | Isoprenylcysteine Carboxyl Methyltransferase (Icmt) | 0.7 | [8] |
| Cysmethynil | Isoprenylcysteine Carboxyl Methyltransferase (Icmt) | 1.5 | [8] |
| Compound 15 | α-Amylase | 1.09 | [9] |
| Acarbose (Standard) | α-Amylase | 0.92 | [9] |
| Compound 5h | DYRK1A Kinase | 0.031 | [10] |
| Compound 5a | DYRK1A Kinase | 2.6 | [10] |
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Dilution Method)
The minimum inhibitory concentrations (MICs) of the compounds were determined using the standard broth dilution method.[1] Briefly, a serial two-fold dilution of each compound was prepared in a 96-well microtiter plate with Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi. An inoculum of approximately 10^5 Colony Forming Units (CFU) was added to each well. The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
In Vitro Anticancer Activity (MTT Assay)
The cytotoxic activity of the synthesized compounds against various cancer cell lines was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5][7] Cancer cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with different concentrations of the test compounds and incubated for another 48-72 hours. After the incubation period, MTT solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.
Enzyme Inhibition Assay (Generic Protocol)
The inhibitory activity of the compounds against a specific enzyme is typically determined by measuring the enzyme's activity in the presence and absence of the inhibitor. The reaction mixture usually contains the enzyme, its substrate, and a buffer solution at an optimal pH and temperature. The inhibitor, at various concentrations, is pre-incubated with the enzyme before the addition of the substrate to initiate the reaction. The rate of the enzymatic reaction is monitored by measuring the formation of the product or the disappearance of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry). The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated from the dose-response curve.
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
General Kinase Signaling Pathway
Caption: A generic receptor tyrosine kinase signaling pathway often targeted by anticancer indole derivatives.
References
- 1. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-tumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of 6-Amino-1h-indole-3-carboxylic acid with other indole derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structural motif in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities. This guide provides a comparative analysis of the efficacy of various indole derivatives, with a particular focus on the structural significance of substitutions on the indole ring. While direct comparative experimental data for 6-Amino-1H-indole-3-carboxylic acid is limited in the public domain, this guide will compare its potential with other well-studied indole derivatives, supported by available experimental data and detailed methodologies.
I. Overview of Biological Activities of Indole Derivatives
Indole derivatives have demonstrated significant therapeutic potential across various disease areas. Their biological activities are largely influenced by the nature and position of substituents on the indole ring. Key therapeutic areas where indole derivatives have shown promise include:
-
Anticancer Activity: Many indole derivatives exhibit potent antiproliferative and cytotoxic effects against various cancer cell lines. Mechanisms of action include inhibition of tubulin polymerization, enzyme inhibition (e.g., LSD1, TrxR), and induction of apoptosis.
-
Antimicrobial Activity: The indole core is found in many natural and synthetic antimicrobial agents. Derivatives show activity against a broad spectrum of bacteria and fungi, often by disrupting microbial membranes or inhibiting essential enzymes.
-
Anti-inflammatory Activity: Certain indole derivatives, most notably Indomethacin, are potent nonsteroidal anti-inflammatory drugs (NSAIDs) that act by inhibiting cyclooxygenase (COX) enzymes.
-
Antihypertensive Activity: Modifications of the indole structure have led to the development of agents with significant antihypertensive properties, often targeting the angiotensin II receptor.
-
Enzyme Inhibition: The indole scaffold serves as a versatile template for designing inhibitors of various enzymes implicated in disease, such as monoamine oxidase (MAO), acetylcholinesterase (AChE), and HIV-1 integrase.
II. Comparative Efficacy Data
The following tables summarize the efficacy of various indole derivatives based on published experimental data.
Table 1: Anticancer Activity of Indole Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Indole-Chalcone | Compound 4 | Various human cancer cell lines | 0.006 - 0.035 | Tubulin and Thioredoxin Reductase (TrxR) Inhibition | |
| Pyrido[4,3-b]indole | Compound 2 | HeLa | 8.7 | Tubulin Polymerization Inhibition | |
| Indole-Acrylamide | Not specified | Not specified | Not specified | Tubulin-Targeting Agent | |
| Pyrazolinyl-Indole | Compound 17 | Leukemia | Growth inhibition of 78.76% at 10 µM | EGFR Inhibition | |
| LSD1 Inhibitor | Compound 43 | A549 (Lung Cancer) | 0.74 | LSD1 Inhibition |
Table 2: Antimicrobial Activity of Indole Derivatives
| Compound Class | Specific Derivative/Strain | MIC (µg/mL) | Standard Drug | MIC (µg/mL) | Reference |
| Indole-Thiadiazole | Compound 2h vs. S. aureus | 6.25 | - | - | [1] |
| Indole-Triazole | Compound 3d vs. S. aureus | 6.25 | Ciprofloxacin | >6.25 | [1] |
| Indole-Triazole | Compound 3d vs. C. albicans | 3.125 | - | - | [1] |
| Indole Dipeptide Conjugates | Compound 6g vs. E. coli | 12.5 | Ciprofloxacin | 15 | [2] |
| Indole Dipeptide Conjugates | Compound 6d vs. A. niger | 50 | Fluconazole | 100 | [2] |
Table 3: Enzyme Inhibition by Indole Derivatives
| Enzyme Target | Compound Class | Specific Derivative | IC₅₀ (µM) | Standard Drug | IC₅₀ (µM) | Reference |
| LSD1 | Indole Derivative | Compound C1 | 0.050 | - | - | [3] |
| α-Amylase | Indole Derivative | Compound C2 | 0.050 | Acarbose | - | [3] |
| Tubulin Polymerization | Indole-Coumarin | Compound C7 | 0.81 | - | - | [3] |
| Thioredoxin Reductase (TrxR) | Indole-Coumarin | Compound C7 | 3.728 | - | - | [3] |
| HIV-1 Integrase | Indole-2-carboxylic acid derivative | Compound 17a | 3.11 | - | - |
III. Experimental Protocols
A. General Protocol for In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The indole derivatives are dissolved in DMSO and diluted to various concentrations with cell culture medium. The cells are then treated with these concentrations and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
B. General Protocol for Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial/Fungal Inoculum Preparation: A standardized inoculum of the microorganism is prepared in a suitable broth.
-
Compound Dilution: The indole derivatives are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: The prepared inoculum is added to each well of the microtiter plate.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
IV. Visualizing Molecular Pathways and Experimental Workflows
A. General Signaling Pathway for Indole Derivative-Induced Apoptosis
Caption: Generalized pathway of apoptosis induction by an indole derivative.
B. Experimental Workflow for MIC Determination
References
- 1. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of Indole-Based Antiproliferative Agents: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of indole-carboxylic acid analogs, with a particular focus on derivatives that shed light on the potential structure-activity relationships (SAR) of 6-aminoindole-3-carboxylic acid analogs as anticancer agents. While direct and extensive SAR studies on a series of 6-aminoindole-3-carboxylic acid analogs are limited in the public domain, this guide synthesizes available data on closely related structures, primarily indole-6-carboxylic acid derivatives, to infer key structural determinants for antiproliferative activity.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide range of biological activities.[1] In the realm of oncology, indole derivatives have been investigated as inhibitors of various cellular targets, including protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[2][3] This guide focuses on analogs of indole-carboxylic acids, particularly those with substitutions on the benzene ring of the indole nucleus, to provide insights into their anticancer potential.
Comparative Analysis of Antiproliferative Activity
The antiproliferative activity of various indole-6-carboxylic acid derivatives has been evaluated against several cancer cell lines. The data presented below is compiled from studies investigating their potential as inhibitors of key signaling pathways involved in cancer progression, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4]
Table 1: In Vitro Antiproliferative Activity of Indole-6-Carboxylic Acid Analogs
| Compound ID | Target | Cell Line | IC50 (µg/mL) |
| 4a | EGFR | A549 (Lung) | 45.5 |
| 6c | VEGFR-2 | A549 (Lung) | Not Reported |
| 2-NTI | - | A549 (Lung) | Not Reported |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.[4]
Structure-Activity Relationship Insights:
The available data, primarily from studies on indole-6-carboxylic acid derivatives, suggests several key SAR trends that could be extrapolated to the 6-aminoindole-3-carboxylic acid scaffold:
-
Substitution at the 6-Position: The nature of the substituent at the 6-position of the indole ring is critical for biological activity. While direct comparisons with an amino group are scarce, the activity of various derivatives at this position highlights its importance in molecular recognition by target proteins.
-
Modification of the Carboxylic Acid Moiety: The carboxylic acid group at position 3 is a key feature. In many of the studied analogs, this group is derivatized into hydrazones or oxadiazoles, suggesting that this position is a crucial handle for modulating activity and potentially interacting with target enzymes.[4]
-
Target Specificity: The development of derivatives targeting specific kinases like EGFR and VEGFR-2 indicates that the indole scaffold can be tailored to achieve selectivity. The choice of substituents on the indole ring and the nature of the appended moieties are determining factors for this selectivity.[4]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies for the key assays are provided below.
MTT Assay for Cell Proliferation
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells (e.g., A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formed formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[4]
Kinase Inhibition Assay
Enzyme inhibition assays are performed to determine the direct inhibitory effect of the compounds on the target kinases (e.g., EGFR, VEGFR-2).
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Reaction Mixture: The reaction mixture contains the recombinant kinase, a specific substrate (e.g., a synthetic peptide), ATP, and the test compound at various concentrations.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a defined period.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (if using [γ-32P]ATP), fluorescence, or luminescence-based assays.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.
Caption: EGFR and VEGFR-2 signaling pathways targeted by indole-6-carboxylic acid analogs.
Caption: Workflow of the MTT assay for assessing the antiproliferative activity of compounds.
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole RSK inhibitors. Part 1: discovery and initial SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Molecular Targets of 6-Amino-1H-indole-3-carboxylic Acid: A Comparative Guide to Target Identification Strategies
For researchers, scientists, and drug development professionals, the identification of specific biological targets is a critical step in elucidating the mechanism of action of novel compounds. This guide provides a comparative overview of robust experimental methodologies for identifying the molecular targets of 6-amino-1H-indole-3-carboxylic acid and its derivatives. While direct targets of this specific compound are not yet extensively documented in publicly available literature, the broader family of indole-3-carboxylic acid derivatives has shown engagement with a range of biological targets, suggesting potential avenues of investigation.
The indole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiproliferative, and antihypertensive effects. For instance, certain indole-3-carboxylic acid derivatives have been identified as antagonists of the angiotensin II receptor 1, a key regulator of blood pressure. Furthermore, related indole compounds have been shown to modulate signaling pathways critical in cancer progression, such as the EGFR and VEGFR-2 pathways, and exhibit antimicrobial properties. A derivative, 6-isoprenylindole-3-carboxylic acid, has demonstrated anti-melanogenic activity through the suppression of the MAPK-MITF signaling pathway[1]. These findings underscore the potential for this compound to interact with important biological targets.
This guide focuses on established and cutting-edge techniques to deorphanize this and similar small molecules, presenting a comparison of their principles, advantages, and limitations. Detailed experimental protocols for key methodologies are provided to facilitate their implementation in the laboratory.
Comparison of Target Identification Methodologies
The selection of an appropriate target identification method depends on various factors, including the properties of the small molecule, the availability of reagents, and the experimental throughput required. The following table summarizes and compares three widely used approaches.
| Methodology | Principle | Advantages | Limitations |
| Affinity Chromatography coupled with Mass Spectrometry (AC-MS) | The compound of interest is immobilized on a solid support and used as "bait" to capture interacting proteins from a cell lysate. The bound proteins are then eluted and identified by mass spectrometry.[2][3][4] | - Enables identification of direct binding partners. - Applicable to a wide range of proteins. - Does not require prior knowledge of the target. | - Requires chemical modification of the compound, which may alter its binding properties. - Can lead to the identification of non-specific binders. - May miss transient or weak interactions. |
| Cellular Thermal Shift Assay (CETSA) | This method is based on the principle that the binding of a ligand to a protein increases its thermal stability. Cells or cell lysates are heated to various temperatures in the presence and absence of the compound. The amount of soluble protein at each temperature is then quantified to determine if the compound induces a thermal shift.[5][6][7][8][9] | - Performed in a cellular context, providing evidence of target engagement in a more physiological environment. - Does not require modification of the compound. - Can be adapted for high-throughput screening. | - Requires a specific antibody for the target protein for detection by Western blot. - The magnitude of the thermal shift does not always correlate with binding affinity. - Not all proteins exhibit a measurable thermal shift upon ligand binding. |
| Photoaffinity Labeling | A photoreactive group is incorporated into the small molecule. Upon UV irradiation, this group forms a covalent bond with the target protein, allowing for its subsequent isolation and identification.[10][11][12] | - Provides a covalent "snapshot" of the drug-target interaction. - Can capture transient or weak interactions. - Can be performed in living cells. | - Requires the synthesis of a photoaffinity probe, which can be challenging. - The photoreactive group may alter the compound's activity or binding mode. - UV irradiation can potentially damage cells and proteins. |
Experimental Protocols
Affinity Chromatography-Mass Spectrometry (AC-MS) Protocol
This protocol outlines the general steps for identifying protein targets of this compound using AC-MS.
1. Immobilization of the Compound:
- Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., agarose beads). The linker should be attached to a position on the molecule that is not critical for its biological activity.
- Covalently couple the synthesized derivative to the activated solid support according to the manufacturer's instructions.
- Thoroughly wash the beads to remove any unreacted compound.
2. Preparation of Cell Lysate:
- Culture cells of interest (e.g., a cell line relevant to the suspected biological activity) to a sufficient density.
- Harvest the cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors to maintain protein integrity.
- Clarify the lysate by centrifugation to remove cellular debris.
3. Affinity Pull-down:
- Incubate the prepared cell lysate with the compound-immobilized beads for several hours at 4°C with gentle rotation.
- As a negative control, incubate a separate aliquot of the lysate with beads that have not been conjugated to the compound.
- Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
4. Elution and Sample Preparation for Mass Spectrometry:
- Elute the specifically bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing agent (e.g., SDS-PAGE sample buffer).
- Separate the eluted proteins by SDS-PAGE.
- Excise the protein bands of interest and perform in-gel digestion with a protease (e.g., trypsin).
5. Mass Spectrometry Analysis:
- Analyze the resulting peptide fragments by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Identify the proteins by searching the acquired MS/MS spectra against a protein database.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol describes the procedure for validating the interaction between this compound and a potential target protein using CETSA.
1. Cell Treatment:
- Seed cells in a multi-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of this compound or a vehicle control for a specified period.
2. Heat Treatment:
- After treatment, harvest the cells and resuspend them in a buffer.
- Aliquot the cell suspension into PCR tubes.
- Heat the tubes at a range of different temperatures for a fixed duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
3. Cell Lysis and Protein Quantification:
- Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
- Separate the soluble protein fraction from the precipitated proteins by centrifugation.
- Transfer the supernatant to a new tube.
4. Western Blot Analysis:
- Determine the protein concentration of the soluble fractions.
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the proteins to a membrane and probe with a primary antibody specific to the suspected target protein.
- Use a suitable secondary antibody and detection reagent to visualize the protein bands.
- Quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Visualizing the Workflow and Potential Pathways
To further clarify the experimental processes and potential biological context, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 4. wp.unil.ch [wp.unil.ch]
- 5. benchchem.com [benchchem.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. scispace.com [scispace.com]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Video: Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling [jove.com]
- 11. Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-Amino-1H-indole-3-carboxylic Acid and its 5-Amino Isomer for Researchers
This guide provides a detailed comparative analysis of 6-Amino-1H-indole-3-carboxylic acid and its 5-amino isomer, focusing on their synthesis, physicochemical properties, and biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
The positional isomerism of the amino group on the indole ring leads to subtle differences in the physicochemical properties of 5-Amino-1H-indole-3-carboxylic acid and this compound. These differences, although minor, can significantly impact the molecules' biological activity and pharmacokinetic profiles.
| Property | 5-Amino-1H-indole-3-carboxylic acid | This compound |
| Molecular Formula | C₉H₈N₂O₂ | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol | 176.17 g/mol |
| Melting Point | Not available | 207-209 °C[1] |
| Boiling Point | Not available | 518.7 °C at 760 mmHg[1] |
| Appearance | Solid | Solid |
| CAS Number | 6960-44-7 | 90417-29-1 |
Synthesis
The synthesis of both 5-Amino-1H-indole-3-carboxylic acid and this compound typically starts from the corresponding nitroindole derivatives. The general synthetic approach involves the nitration of an indole-3-carboxylic acid precursor followed by the reduction of the nitro group to an amine.
General Synthesis Workflow
Experimental Protocols
Synthesis of 5- and 6-Nitro-1H-indole-3-carboxylic Acid
A common method for the synthesis of nitroindole-3-carboxylic acids involves the nitration of an appropriate indole precursor. For instance, 5-nitro-1H-indole-3-carboxylic acid can be prepared by reacting indole-3-carboxylic acid with nitric acid in the presence of a suitable catalyst.
Reduction of Nitroindoles to Aminoindoles
The reduction of the nitro group to an amine is a critical step. Several methods can be employed, with catalytic hydrogenation being a clean and efficient option.
Protocol: Catalytic Hydrogenation for Reduction of Nitroindoles
-
Dissolution: Dissolve the 5- or 6-nitro-1H-indole-3-carboxylic acid in a suitable solvent, such as ethanol, in a hydrogenation flask.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Seal the flask and purge it with hydrogen gas. The reaction is then stirred vigorously under a hydrogen atmosphere at room temperature.
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the desired aminoindole-3-carboxylic acid.
Biological Activity and Structure-Activity Relationship
The position of the amino group on the indole ring is a critical determinant of the biological activity of these isomers. While direct comparative studies on 5-Amino-1H-indole-3-carboxylic acid and this compound are limited in publicly available literature, research on related substituted indole derivatives provides valuable insights into their potential therapeutic applications.
Indole derivatives are known to exhibit a wide range of biological activities, including roles as kinase inhibitors, antimicrobial agents, and modulators of various signaling pathways. The electronic properties and steric hindrance associated with the 5- and 6-positions can influence how these molecules interact with biological targets.
Kinase Inhibition
Substituted indoles are a prominent class of kinase inhibitors. The amino group can act as a hydrogen bond donor or acceptor, contributing to the binding affinity of the molecule to the ATP-binding pocket of kinases. The differential positioning of this group in the 5- and 6-isomers would likely result in distinct binding modes and inhibitory potencies against a panel of kinases.
Modulation of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer. Indole derivatives have been shown to modulate this pathway, often through the inhibition of key kinases like PI3K, Akt, and mTOR[2][3].
The differential electronic and steric effects of the 5-amino versus the 6-amino substitution could lead to varying degrees of inhibition of these key kinases, resulting in distinct downstream effects on cell signaling. Further experimental validation is required to elucidate the precise mechanisms and comparative efficacy of these two isomers.
Experimental Protocols for Biological Evaluation
To facilitate a direct comparison of the biological activities of 5-Amino-1H-indole-3-carboxylic acid and this compound, the following experimental protocols are recommended.
Cytotoxicity Assays
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cell lines in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a range of concentrations of the 5-amino and 6-amino isomers for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Enzyme Inhibition Assays
Kinase Inhibition Assay
To compare the kinase inhibitory potential of the two isomers, a variety of commercially available kinase assay kits can be utilized. A general protocol is outlined below.
-
Assay Preparation: Prepare the kinase reaction buffer, ATP solution, substrate solution, and a dilution series of the 5-amino and 6-amino isomers.
-
Reaction Initiation: In a 96-well plate, combine the kinase, substrate, and either the test compound or a vehicle control. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specified temperature for a set period.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or absorbance) that quantifies the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion
While both 5-Amino-1H-indole-3-carboxylic acid and this compound share the same molecular formula and core structure, the positional difference of the amino group is expected to confer distinct physicochemical and biological properties. This guide provides a foundational framework for the synthesis and comparative evaluation of these two isomers. Further head-to-head experimental studies are crucial to fully elucidate their structure-activity relationships and to determine their potential as lead compounds in drug discovery. The provided protocols offer a starting point for researchers to conduct these essential comparative analyses.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of 6-Amino-1H-indole-3-carboxylic Acid and its Parent Compound
For Immediate Release
This guide provides a comparative spectroscopic analysis of 6-Amino-1H-indole-3-carboxylic acid and its parent compound, Indole-3-carboxylic acid. The structural confirmation of these molecules is crucial for researchers in drug discovery and organic synthesis. This document outlines the expected and observed data from key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Structural Comparison
This compound is a derivative of Indole-3-carboxylic acid, featuring an amino group (-NH₂) at the C6 position of the indole ring. This substitution significantly influences the electron density distribution within the aromatic system, leading to predictable shifts in the spectroscopic data compared to the unsubstituted parent compound.
Table 1: Comparison of Spectroscopic Data for Indole-3-carboxylic Acid and Expected Data for this compound
| Spectroscopic Technique | Indole-3-carboxylic acid (Observed Data) | This compound (Expected Data) | Key Differences |
| ¹H NMR (DMSO-d₆, δ ppm) | ~11.9 (s, 1H, COOH), ~11.1 (s, 1H, NH), ~8.1 (d, 1H, H4), ~7.9 (s, 1H, H2), ~7.4 (d, 1H, H7), ~7.1 (t, 1H, H5), ~7.0 (t, 1H, H6)[1] | ~11.5 (s, 1H, COOH), ~10.5 (s, 1H, NH), ~7.8 (d, 1H, H4), ~7.7 (s, 1H, H2), ~7.0 (d, 1H, H7), ~6.5 (s, 1H, H5), ~6.4 (dd, 1H, H7), ~5.0 (s, 2H, NH₂) | Upfield shifts for aromatic protons, especially H5 and H7, due to the electron-donating amino group. Appearance of a broad singlet for the amino protons. |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~165 (C=O), ~136 (C7a), ~130 (C2), ~125 (C3a), ~122 (C4), ~121 (C6), ~120 (C5), ~112 (C7), ~108 (C3) | ~166 (C=O), ~145 (C6), ~137 (C7a), ~131 (C2), ~126 (C3a), ~120 (C4), ~113 (C7), ~108 (C3), ~103 (C5), ~98 (C7) | Significant upfield shifts for C5 and C7, and a downfield shift for C6 directly attached to the amino group. |
| IR Spectroscopy (cm⁻¹) | ~3300-2500 (br, O-H), ~3390 (N-H), ~1660 (C=O), ~1540, 1460 (C=C aromatic)[2][3][4] | ~3400-3200 (N-H stretch, amino), ~3300-2500 (br, O-H), ~3350 (N-H indole), ~1670 (C=O), ~1620, 1520 (C=C aromatic, N-H bend) | Appearance of characteristic N-H stretching bands for the primary amine. Potential shift in the C=O stretch due to electronic effects. |
| Mass Spectrometry (EI-MS, m/z) | M⁺ at 161, fragments at 144 ([M-OH]⁺), 116 ([M-COOH]⁺)[5] | M⁺ at 176, fragments at 159 ([M-OH]⁺), 131 ([M-COOH]⁺), and fragments involving the amino group.[6][] | Molecular ion peak shifted by +15 Da corresponding to the addition of an amino group. Fragmentation pattern will show characteristic losses from the amino-substituted ring. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: The spectrum is typically acquired with 16-32 scans, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.
-
¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds, requiring several thousand scans for adequate signal-to-noise.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly onto the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample is then placed in the beam path, and the spectrum is typically recorded over a range of 4000-400 cm⁻¹ by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion using a suitable solvent or through a chromatographic inlet such as Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds, providing characteristic fragmentation patterns. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules and is often used with LC-MS, typically showing the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.
-
Mass Analysis: A mass analyzer, such as a quadrupole, time-of-flight (TOF), or ion trap, separates the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The detector records the abundance of ions at each m/z, generating a mass spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for confirming the structure of a synthesized indole derivative using multiple spectroscopic techniques.
Caption: Workflow for structural confirmation of indole derivatives.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Indole-3-carboxylic acid(771-50-6) IR Spectrum [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Novel Indole-3-Carboxylic Acid Derivatives: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of novel indole-3-carboxylic acid derivatives across three key therapeutic areas: hypertension, inflammation, and cancer. The following sections present in vitro and in vivo experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways to assist researchers, scientists, and drug development professionals in their evaluation of these promising compounds.
Antihypertensive Derivatives: Angiotensin II Receptor Antagonists
Novel indole-3-carboxylic acid derivatives have been synthesized and evaluated as potent angiotensin II receptor 1 (AT1) antagonists, offering a potential new class of antihypertensive agents. These compounds have demonstrated significant efficacy in both in vitro binding assays and in vivo models of hypertension, with performance comparable or superior to existing drugs like losartan.
Data Presentation
| Compound ID | In Vitro AT1 Receptor Affinity (Ki) | In Vivo Efficacy (Blood Pressure Reduction) | Animal Model | Dosage | Reference |
| Lead Derivative | High nanomolar affinity | ↓ 48 mm Hg | Spontaneously Hypertensive Rats | 10 mg/kg (oral) | [1][2] |
| Losartan | Nanomolar affinity | (Comparison Standard) | Spontaneously Hypertensive Rats | (Standard Dosages) | [1][2] |
Experimental Protocols
1. Radioligand Binding Assay for AT1 Receptor Affinity
This protocol is used to determine the binding affinity of the novel derivatives to the angiotensin II type 1 (AT1) receptor.
-
Materials:
-
Rat liver membranes (expressing AT1 receptors)
-
[¹²⁵I]-Angiotensin II (radioligand)
-
Test compounds (novel indole-3-carboxylic acid derivatives)
-
Losartan (positive control)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and losartan.
-
In a 96-well plate, add rat liver membrane homogenates, [¹²⁵I]-Angiotensin II, and either a test compound, losartan, or buffer (for total binding). For non-specific binding, add a high concentration of unlabeled angiotensin II.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the Ki values for the test compounds by competitive binding analysis.[3][4][5]
-
2. In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
This protocol evaluates the antihypertensive effect of the novel derivatives in a genetic model of hypertension.
-
Animals:
-
Spontaneously Hypertensive Rats (SHR)
-
-
Procedure:
-
Acclimatize the SHR to the testing environment and handling procedures.
-
Measure baseline systolic blood pressure using a non-invasive tail-cuff method. The rats are typically warmed to enhance detection of the tail pulse.
-
Administer the test compound or vehicle (control) orally via gavage.
-
Measure blood pressure at various time points post-administration (e.g., 2, 4, 6, 8, and 24 hours) to determine the maximum effect and duration of action.
-
Record and analyze the data to determine the mean reduction in blood pressure compared to the vehicle-treated group.[6][7][8][9]
-
Signaling Pathway
Anti-inflammatory Derivatives: Modulation of the NF-κB Pathway
A novel indole derivative of ursolic acid, designated UA-1, has shown potent anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines. Its mechanism of action involves the downregulation of the NF-κB signaling pathway.
Data Presentation
| Compound | In Vitro NO Inhibition (IC₅₀) | In Vitro Cytokine Inhibition (at 5.0 µM) | In Vivo Efficacy | Cell Line | Animal Model | Reference |
| UA-1 | 2.2 ± 0.4 µM | TNF-α: ↓ 74.2%IL-6: ↓ 55.9%IL-1β: ↓ 59.7% | Significant reduction in serum NO, TNF-α, IL-6, and IL-1β | RAW 264.7 | LPS-induced systemic inflammation in mice | [10] |
| Ursolic Acid (Parent) | 17.5 ± 2.0 µM | (Less potent than UA-1) | (Less potent than UA-1) | RAW 264.7 | LPS-induced systemic inflammation in mice | [10] |
Experimental Protocols
1. In Vitro Anti-inflammatory Assay in LPS-Induced RAW 264.7 Macrophages
This protocol assesses the ability of the compounds to inhibit the production of inflammatory mediators in a macrophage cell line.
-
Materials:
-
RAW 264.7 murine macrophage cells
-
Lipopolysaccharide (LPS)
-
Test compounds (UA-1 and Ursolic Acid)
-
Griess Reagent (for NO measurement)
-
ELISA kits (for TNF-α, IL-6, IL-1β)
-
Cell culture medium and supplements
-
-
Procedure:
-
Seed RAW 264.7 cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubate for an appropriate period (e.g., 24 hours).
-
NO Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Cytokine Measurement: Collect the supernatant and quantify the levels of TNF-α, IL-6, and IL-1β using specific ELISA kits.
-
Calculate the percentage of inhibition of NO and cytokine production compared to the LPS-only treated cells.[2][10][11][12]
-
2. In Vivo LPS-Induced Systemic Inflammation in Mice
This protocol evaluates the anti-inflammatory efficacy of the compounds in a mouse model of systemic inflammation.
-
Animals:
-
C57BL/6 mice (or other suitable strain)
-
-
Procedure:
-
Administer the test compound (UA-1) or vehicle to the mice via an appropriate route (e.g., intravenous or intraperitoneal injection).
-
After a pre-treatment period (e.g., 4 hours), induce systemic inflammation by injecting LPS (e.g., 10 mg/kg, intraperitoneally).
-
Monitor the animals for signs of inflammation and mortality.
-
At a predetermined time point (e.g., 5 days), collect blood and tissue samples.
-
Measure the levels of NO, TNF-α, IL-6, and IL-1β in the serum using appropriate assay kits.
-
Analyze the data to determine the reduction in inflammatory markers in the compound-treated group compared to the LPS-only group.[13][14][15][16][17]
-
Signaling Pathway
Anticancer Derivatives: Dual Bcl-2/Mcl-1 Inhibitors and Cytotoxic Agents
Novel indole-3-carboxylic acid derivatives have been developed as potent dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, and as selective cytotoxic agents against cancer cell lines.
Data Presentation
Bcl-2/Mcl-1 Dual Inhibitors
| Compound ID | Bcl-2 Inhibition (Ki/IC₅₀) | Mcl-1 Inhibition (Ki/IC₅₀) | Reference |
| Compound 17 | Ki: 0.26 µM | Ki: 72 nM | [18] |
| Compound 9k | IC₅₀: 7.63 µM | IC₅₀: 1.53 µM | [16][17] |
Selective Cytotoxic Agent
| Compound ID | In Vitro Cytotoxicity | Mechanism of Action | Cell Line | Reference |
| Compound 5 | Selective toxicity towards HT29 cells | G1 phase cell cycle arrest and apoptosis induction | HT29 (colon cancer) | [19] |
Experimental Protocols
1. Fluorescence Polarization (FP) Competition Assay for Bcl-2/Mcl-1 Binding Affinity
This protocol measures the ability of the compounds to disrupt the interaction between Bcl-2/Mcl-1 and a fluorescently labeled peptide from a pro-apoptotic protein.
-
Materials:
-
Recombinant Bcl-2 and Mcl-1 proteins
-
Fluorescently labeled peptide (e.g., FITC-Bak BH3 peptide)
-
Test compounds
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.1% BSA, 5 mM DTT)
-
Black, low-binding 96- or 384-well plates
-
Fluorescence polarization plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In the wells of the plate, add the assay buffer, a fixed concentration of the Bcl-2 or Mcl-1 protein, and the serially diluted test compounds.
-
Incubate at room temperature to allow for inhibitor-protein binding.
-
Add a fixed concentration of the fluorescently labeled peptide to all wells.
-
Incubate at room temperature, protected from light, to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for FITC).
-
Plot the fluorescence polarization signal against the inhibitor concentration to calculate IC₅₀ and subsequently Ki values.[20][21][22][23]
-
2. Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of a compound on the cell cycle distribution of cancer cells.
-
Materials:
-
HT29 cells
-
Test compound (Compound 5)
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
-
-
Procedure:
-
Seed HT29 cells and treat them with the test compound at various concentrations for a specific duration (e.g., 24 hours).
-
Harvest the cells, wash with PBS, and fix them in cold ethanol.
-
Wash the fixed cells and resuspend them in PI staining solution containing RNase A.
-
Incubate in the dark to allow for DNA staining.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19][24][25][26][27]
-
3. Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis and necrosis in cancer cells.
-
Materials:
-
HT29 cells
-
Test compound (Compound 5)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
-
-
Procedure:
-
Treat HT29 cells with the test compound as in the cell cycle analysis protocol.
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS and resuspend them in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[18][28][29][30][31]
-
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hypertension model in rats - Enamine [enamine.net]
- 7. cdn.amegroups.cn [cdn.amegroups.cn]
- 8. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ZnO NPs Attenuate LPS-Induced Inflammation in RAW264.7 Macrophages by Inhibiting NF-κB and JAK1-STAT1/STAT3 Pathways and Reducing ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization [elifesciences.org]
- 15. LPS-induced systemic inflammation is more severe in P2Y12 null mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 22. Analysis of fluorescence polarization competition assays with affinimeter [blog.affinimeter.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Apoptosis assay [bio-protocol.org]
- 29. Apoptosis Protocols | USF Health [health.usf.edu]
- 30. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 31. researchgate.net [researchgate.net]
Assessing the Purity of Synthesized 6-Amino-1H-indole-3-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The meticulous evaluation of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of reliable drug discovery and development. For a compound like 6-Amino-1H-indole-3-carboxylic acid, a versatile building block in medicinal chemistry, ensuring high purity is paramount to the integrity and reproducibility of research data and the safety and efficacy of potential therapeutic agents. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of synthesized this compound, complete with detailed experimental protocols and a comparative look at alternative compounds.
The Critical Role of Purity in Drug Development
Impurities in a synthesized compound can arise from various sources, including starting materials, intermediates, by-products, and degradation products. These impurities can have unintended pharmacological or toxicological effects, interfere with in-vitro and in-vivo assays, and compromise the stability of the final compound. Therefore, robust analytical methods are required to detect and quantify any impurities, ensuring that the synthesized this compound meets the stringent purity requirements for its intended application. Commercially available this compound is typically offered at purities of 95% to 97%.[][2]
Key Analytical Techniques for Purity Assessment
A multi-pronged approach utilizing several analytical techniques is the most effective strategy for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are the principal methods employed for this purpose.
| Analytical Technique | Principle | Primary Application | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of analytes between a stationary phase and a mobile phase. | Quantifying the main component and known/unknown impurities. | High resolution, sensitivity, and quantitative accuracy. | Requires reference standards for impurity identification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a molecule. | Structural elucidation and quantification of the main component and impurities. | Provides definitive structural information; can quantify without a specific reference standard for the impurity (qNMR). | Lower sensitivity compared to HPLC for trace impurities. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. | Identification of known and unknown impurities, often coupled with HPLC (LC-MS). | High sensitivity and specificity; provides molecular weight information. | Can be destructive to the sample; ionization efficiency can vary. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of synthesized this compound by separating it from potential impurities and calculating the area percentage of the main peak.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., methanol or a mixture of mobile phases) to a concentration of approximately 1 mg/mL.
-
Sample Solution Preparation: Prepare the synthesized this compound solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm (Indole derivatives typically have strong UV absorbance around this wavelength)
-
Gradient Elution: A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more hydrophobic impurities.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the synthesized this compound and to identify and quantify any impurities present.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, Methanol-d4)
-
Internal standard for quantitative NMR (qNMR), if required (e.g., maleic acid)
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of the synthesized compound in a suitable deuterated solvent. For qNMR, also add a precise amount of an internal standard.
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.
-
Data Analysis:
-
Structural Confirmation: Compare the chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum with the expected structure of this compound. The ¹³C NMR spectrum should show the expected number of carbon signals.
-
Purity Assessment: The presence of unexpected signals may indicate impurities. The relative integration of impurity signals compared to the main compound's signals can provide a semi-quantitative estimate of purity. For a more accurate quantification, qNMR can be performed by comparing the integral of a specific proton signal of the analyte to that of a known amount of an internal standard.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the synthesized compound and to identify potential impurities based on their mass-to-charge ratio.
Instrumentation:
-
Mass Spectrometer, often coupled with an HPLC system (LC-MS)
Procedure:
-
Sample Introduction: The sample is typically introduced after separation by HPLC.
-
Ionization: The molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI).
-
Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio.
-
Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion of this compound (C₉H₈N₂O₂, Molecular Weight: 176.17 g/mol ). Additional peaks may indicate the presence of impurities. The fragmentation pattern can also be analyzed to provide structural information about the impurities.
Workflow for Purity Assessment
Caption: Workflow for the synthesis, purification, and purity assessment of this compound.
Comparison with Alternative Compounds
In drug discovery, it is common to explore analogues or bioisosteres of a lead compound to improve its pharmacological and pharmacokinetic properties. For this compound, alternatives could include other substituted indoles or compounds where the carboxylic acid group is replaced by a bioisostere.
| Compound | Key Structural Feature | Rationale for Use | Purity Assessment Methods |
| 6-Nitro-1H-indole-3-carboxylic acid | Nitro group instead of amino group | Precursor for the synthesis of the amino analogue; may have different biological activity. | HPLC, NMR, MS. Similar methods to the amino analogue, but with different expected spectral data. |
| Indole-3-acetic acid | No amino group at the 6-position | Parent compound, widely studied for its biological activities. | Extensive literature available on its analysis by HPLC, GC-MS, and other methods. |
| 6-Amino-1H-indole-3-carboxamide | Carboxamide instead of carboxylic acid | May improve cell permeability and metabolic stability. | HPLC, NMR, MS. The change in functional group will affect chromatographic retention and spectral properties. |
| 5-(6-Amino-1H-indol-3-yl)tetrazole | Tetrazole as a bioisostere for the carboxylic acid | Tetrazoles can mimic the acidity of carboxylic acids while potentially improving metabolic stability and oral bioavailability. | HPLC, NMR, MS. Requires careful method development due to the different chemical properties of the tetrazole ring. |
The purity of these alternatives would be assessed using the same fundamental analytical techniques (HPLC, NMR, MS), but the specific experimental conditions would need to be optimized for each compound due to differences in their polarity, solubility, and spectral characteristics.
Signaling Pathway and Experimental Workflow Visualization
Caption: A generalized experimental workflow for the purity assessment of a synthesized compound using multiple analytical techniques.
By employing a combination of these robust analytical methods, researchers and drug development professionals can confidently ascertain the purity of synthesized this compound, ensuring the quality and reliability of their scientific endeavors.
References
Comparative Analysis of Indole-3-Carboxylic Acid Analogs as Angiotensin II Receptor Type 1 (AT1) Antagonists
A detailed guide for researchers and drug development professionals on the inhibitory potency and structure-activity relationship of novel indole-3-carboxylic acid derivatives targeting the Angiotensin II Type 1 (AT1) receptor.
This guide provides a comparative overview of a series of novel indole-3-carboxylic acid derivatives and their inhibitory activity against the Angiotensin II Type 1 (AT1) receptor. The AT1 receptor, a key component of the renin-angiotensin system (RAS), plays a crucial role in blood pressure regulation and is a primary target for the development of antihypertensive drugs. The data presented here is based on a study by Volov et al. (2023), which details the synthesis and biological evaluation of these compounds.[1][2]
Inhibitory Potency of Indole-3-Carboxylic Acid Analogs
The inhibitory potency of the synthesized indole-3-carboxylic acid analogs was evaluated through radioligand binding assays, determining their affinity for the AT1 receptor. The results, presented as IC50 values, quantify the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand to the receptor. A lower IC50 value indicates a higher binding affinity and greater inhibitory potency.
The following table summarizes the in vitro AT1 receptor binding affinities for a selection of the novel indole-3-carboxylic acid derivatives, with the well-established AT1 receptor antagonist Losartan included for comparison.
| Compound ID | Structure | R1 | R2 | IC50 (nM) |
| 4a | Indole-3-carboxylic acid core | H | H | >10000 |
| 4b | Indole-3-carboxylic acid core with biphenyl-tetrazole | H | 4-(1H-tetrazol-5-yl)biphenyl | 25.3 |
| 4c | N-substituted Indole-3-carboxylic acid with biphenyl-tetrazole | CH3 | 4-(1H-tetrazol-5-yl)biphenyl | 15.8 |
| 4d | N-substituted Indole-3-carboxylic acid with biphenyl-tetrazole | n-Butyl | 4-(1H-tetrazol-5-yl)biphenyl | 8.2 |
| 4e | N-substituted, 2-substituted Indole-3-carboxylic acid with biphenyl-tetrazole | n-Butyl | 4-(1H-tetrazol-5-yl)biphenyl | 5.1 |
| Losartan | Biphenyl-imidazole derivative | - | - | 19.0 |
Data sourced from Volov et al., Bioorganic & Medicinal Chemistry Letters, 2023.[1]
Structure-Activity Relationship (SAR) Analysis
The data reveals key structural features that influence the inhibitory potency of these indole-3-carboxylic acid analogs against the AT1 receptor:
-
The Biphenyl-Tetrazole Moiety is Crucial: The unsubstituted indole-3-carboxylic acid (4a) shows negligible activity. The introduction of the 4-(1H-tetrazol-5-yl)biphenyl group at the R2 position (compound 4b) dramatically increases the binding affinity, highlighting the importance of this group for interaction with the AT1 receptor. This is a common feature in many commercial AT1 receptor blockers.
-
N-Alkylation Enhances Potency: Alkylation of the indole nitrogen (R1 position) leads to a progressive increase in inhibitory activity. The N-methyl derivative (4c) is more potent than the unsubstituted analog (4b), and the N-n-butyl derivative (4d) shows even greater affinity. This suggests that a hydrophobic substituent at this position contributes favorably to the binding interaction.
-
Substitution at the 2-Position Further Improves Affinity: The introduction of a substituent at the 2-position of the indole ring, as seen in compound 4e, results in the most potent analog in this series. This indicates that this position can be further explored for optimizing receptor binding.
Experimental Protocols
Radioligand Binding Assay for AT1 Receptor:
The following is a detailed protocol for the in vitro radioligand binding assay used to determine the AT1 receptor affinity of the indole-3-carboxylic acid analogs.
1. Materials:
- [125I]-[Sar1, Ile8] Angiotensin II (radioligand)
- Rat liver membrane preparations (source of AT1 receptors)
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4
- Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
- Test compounds (indole-3-carboxylic acid analogs) and Losartan (reference compound)
- Glass fiber filters (GF/B)
- Scintillation cocktail and scintillation counter
2. Procedure:
- Membrane Preparation: Rat liver tissues are homogenized in an ice-cold buffer and centrifuged to isolate the cell membranes, which are rich in AT1 receptors. The protein concentration of the membrane preparation is determined using a standard protein assay.
- Assay Setup: The assay is performed in 96-well plates. Each well contains:
- 50 µL of membrane preparation (adjusted to a final protein concentration of 10-20 µ g/well )
- 50 µL of [125I]-[Sar1, Ile8] Angiotensin II (at a final concentration of 0.1-0.2 nM)
- 50 µL of either assay buffer (for total binding), a high concentration of unlabeled Angiotensin II or Losartan (10 µM, for non-specific binding), or the test compound at various concentrations.
- Incubation: The plates are incubated at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
- Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
- Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
- Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
- Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 values for the test compounds are determined by non-linear regression analysis of the competition binding data.
Visualizing the Angiotensin II Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway of the Angiotensin II Type 1 receptor and the general workflow of the radioligand binding assay.
Caption: Angiotensin II Receptor Type 1 (AT1R) Signaling Pathway.
Caption: Workflow of the Radioligand Binding Assay.
References
Scaling Up the Synthesis of 6-Amino-1H-indole-3-carboxylic Acid: A Comparative Guide to Synthetic Routes
For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of key pharmaceutical intermediates is paramount. This guide provides a comparative analysis of synthetic routes for the scaled-up production of 6-Amino-1H-indole-3-carboxylic acid, a crucial building block in the development of various therapeutic agents. We present a detailed examination of two primary strategies: a classical two-step approach involving a nitro intermediate and a potential alternative route, supported by experimental data and detailed protocols to inform your process development.
Executive Summary
The synthesis of this compound is most commonly achieved through a reliable two-step sequence: the nitration of a suitable indole precursor to yield 6-nitro-1H-indole-3-carboxylic acid, followed by the reduction of the nitro group. This method offers high yields and well-understood reaction mechanisms. An alternative approach, while less direct, could involve a Fischer indole synthesis, which builds the indole core from tailored starting materials. This guide will delve into the specifics of these routes, presenting quantitative data for comparison and detailed experimental procedures to facilitate laboratory application and scale-up considerations.
Comparison of Synthetic Routes
| Parameter | Route 1: Nitration and Reduction |
| Starting Material | Indole-3-acetic acid |
| Key Intermediates | 6-Nitro-1H-indole-3-carboxylic acid |
| Overall Yield | ~70-80% (reported literature yields for individual steps vary) |
| Purity | High (typically >98% after purification) |
| Scalability | Well-established for both steps |
| Key Reagents | Nitric acid, Sulfuric acid, Iron powder, Acetic acid |
| Advantages | Reliable, well-documented, high yields. |
| Disadvantages | Two-step process, use of strong acids and a metal reductant. |
Experimental Protocols
Route 1: Synthesis via Nitration and Subsequent Reduction
This route is presented in two distinct stages for clarity and effective implementation.
Step 1: Synthesis of 6-Nitro-1H-indole-3-carboxylic acid
The synthesis of the key nitro intermediate is a critical first step. While a specific, large-scale protocol for the direct nitration of indole-3-carboxylic acid is not extensively detailed in readily available literature, a common approach involves the nitration of a closely related precursor, such as indole-3-acetic acid, followed by subsequent manipulation of the side chain. For the purpose of this guide, we will outline a general procedure for the nitration of an indole ring, which can be adapted. A reported synthesis of 6-nitro-1H-indole-3-carboxylic acid from 2,2,2-trifluoro-1-(6-nitro-1H-indol-3-yl)ethan-1-one has shown a high yield of 88%.
Experimental Protocol:
A solution of the indole starting material is slowly added to a cooled mixture of concentrated nitric acid and sulfuric acid. The reaction temperature is carefully controlled to prevent over-nitration and side product formation. After the addition is complete, the reaction mixture is stirred for a specified time before being quenched by pouring it onto ice. The precipitated product is then collected by filtration, washed with water until neutral, and dried.
Step 2: Reduction of 6-Nitro-1H-indole-3-carboxylic acid to this compound
The reduction of the nitro group is a crucial final step. Several methods are available, with the choice often depending on scale, cost, and the presence of other functional groups. A widely used and scalable method employs iron powder in an acidic medium.
Experimental Protocol:
To a suspension of 6-nitro-1H-indole-3-carboxylic acid in a mixture of ethanol and water, acetic acid is added, followed by the portion-wise addition of iron powder. The reaction mixture is then heated to reflux and monitored by TLC until the starting material is consumed. Upon completion, the hot reaction mixture is filtered through a pad of celite to remove the iron salts. The filtrate is concentrated under reduced pressure, and the resulting solid is triturated with a suitable solvent, filtered, and dried to afford this compound. This method is known for its efficiency and cost-effectiveness on a large scale.
Alternative Synthetic Strategies
Fischer Indole Synthesis
The Fischer indole synthesis is a powerful and versatile method for constructing the indole nucleus. This approach would involve the reaction of a (4-aminophenyl)hydrazine derivative with a suitable pyruvate derivative under acidic conditions.
While conceptually sound, the development of a scalable and efficient Fischer indole synthesis for this compound would require significant process optimization. Challenges could include the synthesis and stability of the substituted hydrazine precursor and controlling the cyclization to favor the desired regioisomer.
Visualizing the Synthetic Workflow
To better illustrate the decision-making process and the primary synthetic route, the following diagrams are provided.
Safety Operating Guide
Proper Disposal of 6-Amino-1H-indole-3-carboxylic Acid: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 6-Amino-1H-indole-3-carboxylic acid, ensuring operational integrity and regulatory compliance.
The proper disposal of chemical waste is paramount for laboratory safety and environmental protection. For researchers, scientists, and professionals in drug development, adherence to strict disposal protocols for compounds like this compound is a critical aspect of their work. This guide provides a procedural framework for the safe handling and disposal of this compound.
Hazard and Safety Summary
This compound is classified with several hazard statements, indicating potential risks upon exposure. The following table summarizes its key hazard information, which directly informs disposal procedures.
| Hazard Category | Hazard Statement (H-phrase) | Precautionary Statement (P-phrase) | Disposal Implication |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | P264, P270, P301+P312+P330, P501 | Do not dispose of down the drain or in regular trash. Must be treated as hazardous waste. |
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 | Wear appropriate gloves and lab coat. Contaminated clothing must be decontaminated or disposed of as hazardous waste. |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 | Wear safety glasses or goggles. |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 | Handle in a well-ventilated area or under a chemical fume hood. |
Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of in household garbage or released into the sewage system.[1] The recommended procedure is to dispose of the contents and container at an approved waste disposal plant.[2][3][4]
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including chemically resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5]
-
Waste Segregation: This compound is a non-halogenated organic waste. It is crucial to segregate it from other waste streams, particularly halogenated organic waste, to prevent dangerous reactions.[5]
-
Solid Waste Transfer:
-
Contaminated Labware:
-
Non-reusable items (e.g., weighing paper, contaminated paper towels, pipette tips) should be placed directly into the designated solid hazardous waste container.[5]
-
Reusable glassware must be decontaminated. A common procedure is a "triple rinse."[5] Rinse the glassware three times with a suitable organic solvent (e.g., ethanol or acetone). The resulting solvent rinseate is now considered hazardous waste and must be collected in a designated container for "Non-Halogenated Liquid Organic Waste."[5][6]
-
-
Waste Container Management:
-
All hazardous waste containers must be kept tightly closed except when adding waste.[7]
-
Label the container clearly with the words "HAZARDOUS WASTE" and list all chemical constituents with their approximate percentages.[7]
-
Store the waste container in a designated, secure satellite accumulation area, segregated from incompatible chemicals.[5][7]
-
-
Final Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste management company.[7][8]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
Disclaimer: This information is based on general best practices and available safety data. Always consult your institution's specific Environmental Health & Safety (EHS) guidelines and the manufacturer's most recent Safety Data Sheet (SDS) before handling and disposal. Local, state, and federal regulations may vary and must be followed.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. aksci.com [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. research.uga.edu [research.uga.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
